Product packaging for 28-Epirapamycin(Cat. No.:)

28-Epirapamycin

Cat. No.: B570576
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-OGLZFCPISA-N
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Description

28-Epirapamycin, also known as this compound, is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 914.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H79NO13 B570576 28-Epirapamycin

Properties

IUPAC Name

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-OGLZFCPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data and detailed experimental protocols for 28-Epirapamycin are not extensively available in public literature. This guide infers its mechanism of action from its parent compound, rapamycin, due to their structural similarity. The provided data and protocols are for rapamycin and serve as a robust framework for investigating this compound.

Executive Summary

This compound is a semisynthetic derivative of the macrolide antibiotic rapamycin. Like its parent compound, this compound is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. Its mechanism of action is centered on the formation of a ternary complex with the immunophilin FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This allosteric inhibition specifically targets mTOR Complex 1 (mTORC1), leading to the downstream suppression of protein synthesis and induction of cell cycle arrest and autophagy. This technical guide delineates the molecular interactions and cellular consequences of this compound's engagement with the mTOR signaling pathway, providing a foundational understanding for its application in research and drug development.

Core Mechanism of Action: Inhibition of the mTOR Pathway

The primary mechanism of action of this compound, analogous to rapamycin, involves a multi-step process culminating in the specific inhibition of mTORC1.

  • Cellular Entry and Binding to FKBP12: Upon entering the cell, this compound binds to the ubiquitously expressed intracellular receptor, FKBP12. This binding event forms a high-affinity binary complex.

  • Formation of the Ternary Complex: The this compound-FKBP12 complex then acts as the active inhibitory molecule. It specifically recognizes and binds to the FRB domain of mTOR. This interaction forms a stable ternary complex: mTOR-FKBP12-28-Epirapamycin.

  • Allosteric Inhibition of mTORC1: The formation of this ternary complex does not directly obstruct the catalytic kinase domain of mTOR. Instead, it allosterically inhibits the function of mTORC1, one of the two distinct mTOR complexes. This inhibition is highly specific to mTORC1, with minimal acute effects on mTOR Complex 2 (mTORC2).

  • Downstream Signaling Consequences: Inhibition of mTORC1 disrupts its ability to phosphorylate key downstream effectors, primarily:

    • Ribosomal protein S6 kinase (S6K): Dephosphorylation of S6K leads to a reduction in ribosome biogenesis and protein synthesis.

    • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent mRNA translation.

The net effect of these actions is a potent suppression of cell growth, proliferation, and the induction of autophagy.

Quantitative Data (Rapamycin)

The following table summarizes key quantitative metrics for the interaction of rapamycin with its molecular targets. These values provide a benchmark for the expected potency of this compound.

ParameterTargetValueCell Line/Assay ConditionReference
IC50 mTOR~0.1 nMHEK293 cells[1]
Ki FKBP12Nanomolar to low micromolar rangeFluorescence Polarization Assay[2][3]

Key Signaling Pathway

The following diagram illustrates the mTORC1 signaling pathway and the point of inhibition by the this compound-FKBP12 complex.

mTORC1_Pathway cluster_input Upstream Signals cluster_mTORC1 mTOR Complex 1 cluster_inhibitor Inhibitory Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Epirapamycin This compound FKBP12 FKBP12 Epirapamycin->FKBP12 Binds to Inhibitory_Complex Epirapamycin-FKBP12 Complex Epirapamycin->Inhibitory_Complex FKBP12->Inhibitory_Complex Inhibitory_Complex->mTORC1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when dephosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The mTORC1 signaling pathway is inhibited by the this compound-FKBP12 complex.

Experimental Protocols

Western Blotting for mTORC1 Signaling Analysis

This protocol details the methodology to assess the phosphorylation status of mTORC1 downstream effectors, S6K1 and 4E-BP1, upon treatment with an mTOR inhibitor.

Objective: To quantify the inhibition of mTORC1 activity by measuring the phosphorylation of its substrates.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA or non-fat milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-S6K, anti-p-4EBP1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Workflow for Western blot analysis of mTORC1 signaling.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7) at an appropriate density. Once attached, treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total protein controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Fluorescence Polarization Assay for FKBP12 Binding

This protocol describes a competitive binding assay to determine the affinity of this compound for FKBP12.[2][4]

Objective: To measure the binding affinity (Ki or IC50) of this compound to FKBP12.

Workflow Diagram:

FP_Assay_Workflow A 1. Prepare Reagents (Recombinant FKBP12, fluorescently labeled FKBP12 ligand, this compound) B 2. Serial Dilution of Competitor (this compound) A->B C 3. Plate Incubation (FKBP12 + Fluorescent Ligand + This compound) A->C B->C D 4. Measure Fluorescence Polarization C->D E 5. Data Analysis (Plot polarization vs. log[competitor] to determine IC50) D->E

Caption: Workflow for Fluorescence Polarization binding assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified recombinant human FKBP12, a fluorescently labeled high-affinity FKBP12 ligand (tracer), and a dilution series of the unlabeled competitor (this compound).

  • Assay Setup: In a microplate, combine a fixed concentration of FKBP12 and the fluorescent tracer with the serial dilutions of this compound. Include controls for no competitor (maximum polarization) and no FKBP12 (minimum polarization).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is predicated on its high-affinity interaction with FKBP12 and the subsequent allosteric inhibition of mTORC1. This targeted disruption of a central signaling node in cell growth and metabolism underscores its potential as a valuable tool in both basic research and therapeutic development. The experimental frameworks provided herein offer robust methods for the detailed characterization of its biochemical and cellular activities. Further investigation is warranted to delineate any subtle differences in the activity of this compound compared to rapamycin, which may present unique therapeutic opportunities.

References

28-Epirapamycin Structure-Activity Relationship: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide natural product, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. Its complex structure has been the subject of extensive medicinal chemistry efforts to generate analogs with improved pharmacokinetic and pharmacodynamic properties. One such analog, 28-epirapamycin, is the epimer of rapamycin at the C-28 position. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its chemical synthesis, biological activity, and the experimental methodologies used for its characterization. Due to a notable gap in publicly available quantitative data for this compound, this guide also outlines the necessary experimental protocols to fully elucidate its pharmacological profile and presents a prospective SAR analysis based on the well-established interactions of rapamycin.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to control a vast array of cellular processes.[1] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.

Rapamycin exerts its inhibitory effect through a unique mechanism of action. It first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTORC1 complex.[2]

This compound is a stereoisomer of rapamycin, differing only in the stereochemistry at the C-28 hydroxyl group.[3] As a known impurity found in rapamycin preparations, understanding its biological activity is crucial for quality control and for a complete understanding of the SAR of the rapamycin scaffold. This guide delves into the known aspects of this compound's chemistry and biology and provides a framework for its further investigation.

Structure-Activity Relationship of Rapamycin at the C-28 Position

The C-28 hydroxyl group of rapamycin is located in a region of the molecule that is not directly involved in the primary binding interactions with FKBP12. The key binding pharmacophore of rapamycin is primarily composed of the pipecolate ring and the adjacent diketo-amide region. However, the C-28 position is part of the "effector face" of the rapamycin-FKBP12 complex, which is responsible for the interaction with the FRB domain of mTOR. Therefore, alterations at this position can significantly impact the formation and stability of the ternary complex and, consequently, the inhibitory activity.

The Role of the C-28 Hydroxyl Group in Rapamycin Activity
  • Disrupt Hydrogen Bonding: The natural configuration of the C-28 hydroxyl may be optimal for forming a key hydrogen bond with a residue in the FRB domain. A change in its stereochemistry could weaken or abolish this interaction, leading to a decrease in the affinity of the rapamycin-FKBP12 complex for mTOR.

  • Induce Steric Hindrance: The altered position of the hydroxyl group in this compound might introduce steric clashes with nearby amino acid residues in the FRB domain, further destabilizing the ternary complex.

  • Alter Conformational Dynamics: The stereochemistry at C-28 can influence the overall conformation of the macrolide ring, which may indirectly affect the presentation of the binding domains to FKBP12 and mTOR.

Quantitative Data (Prospective)

A comprehensive understanding of the SAR of this compound requires quantitative biological data. The following tables illustrate the type of data that is essential for a direct comparison with rapamycin. Currently, specific values for this compound are not available in the cited literature.

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTargetAssayIC50 (nM)Reference
RapamycinmTORHEK293 cells0.1[4]
This compoundmTOR-Data not available-

Table 2: Comparative Binding Affinity

CompoundTargetAssayKi (nM)Reference
RapamycinFKBP12Fluorescence PolarizationValue varies by study[5]
This compoundFKBP12-Data not available-

Synthesis of this compound

This compound can be synthesized from rapamycin through selective epimerization. This process typically involves the use of a catalyst that can facilitate a retro-aldol/aldol reaction sequence, leading to the inversion of the stereocenter at C-28.

Experimental Protocols

To determine the biological activity of this compound and establish a clear SAR, a series of key experiments are required. The following are detailed protocols for essential assays.

mTOR Inhibition Assay (In-Cell Western Assay)

This assay quantifies the inhibition of mTORC1 signaling by measuring the phosphorylation of a downstream target, such as the S6 ribosomal protein.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and rapamycin (as a positive control) for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and determine the total protein concentration for normalization.

  • Immunostaining: Perform an in-cell Western blot by incubating the fixed and permeabilized cells with primary antibodies specific for total S6 and phosphorylated S6 (p-S6).

  • Detection: Use fluorescently labeled secondary antibodies to detect the primary antibodies.

  • Data Analysis: Quantify the fluorescence intensity for both total S6 and p-S6. Normalize the p-S6 signal to the total S6 signal and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

FKBP12 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the affinity of a compound for FKBP12.

  • Reagents: Recombinant human FKBP12, a fluorescently labeled ligand that binds to FKBP12 (e.g., a fluorescent derivative of FK506), and the test compounds (this compound and rapamycin).

  • Assay Setup: In a microplate, combine a fixed concentration of FKBP12 and the fluorescent ligand with varying concentrations of the test compounds.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent ligand to FKBP12 results in a high polarization value. Displacement by a test compound leads to a decrease in polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of a compound on the proliferation of cancer cell lines that are sensitive to mTOR inhibition.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and rapamycin for 48-72 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the resulting formazan crystals and measure the absorbance.

    • CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the point of intervention for rapamycin and its analogs.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourE_BP1 4E-BP1 mTORC1->FourE_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourE_BP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 (or this compound-FKBP12) Rapamycin_FKBP12->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Workflow for mTOR Inhibition Assay

The following diagram outlines the key steps in an in-cell Western assay to determine mTOR inhibition.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with This compound Start->Treatment Fix_Perm Fix and Permeabilize Treatment->Fix_Perm Primary_Ab Incubate with Primary Antibodies (p-S6, Total S6) Fix_Perm->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Image Image and Quantify Secondary_Ab->Image Analysis Data Analysis: Calculate IC50 Image->Analysis

Caption: Workflow for determining mTOR inhibition using an in-cell Western assay.

Conclusion and Future Directions

This compound represents an important chemical entity for a comprehensive understanding of the structure-activity relationship of rapamycin. While its existence as an epimer at a potentially crucial position for mTOR binding is known, a significant gap exists in the public domain regarding its quantitative biological activity. The prospective SAR analysis suggests that the epimerization at C-28 is likely to reduce its inhibitory potency due to potential disruption of key interactions with the FRB domain of mTOR.

To confirm this hypothesis and to fully characterize this compound, the experimental protocols detailed in this guide should be performed. The resulting data will not only provide a definitive measure of its mTOR inhibitory activity and FKBP12 binding affinity but will also offer valuable insights for the rational design of future rapamycin analogs with tailored pharmacological profiles. For researchers in drug development, a thorough characterization of such impurities is also a critical aspect of ensuring the quality and consistency of rapamycin-based therapeutics.

References

28-Epirapamycin as a Rapamycin Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties, primarily mediated through the inhibition of the mechanistic Target of Rapamycin (mTOR). The purity of rapamycin is critical for its therapeutic efficacy and safety. 28-Epirapamycin, a stereoisomer of rapamycin, is a known process-related impurity and degradation product. This technical guide provides a comprehensive overview of this compound, including its formation, characterization, analytical detection, and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing, quality control, and research of rapamycin and its analogues.

Introduction

Rapamycin, produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has found applications in oncology and the treatment of certain rare diseases. Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). The intricate structure of rapamycin, with its multiple chiral centers, makes it susceptible to the formation of various isomers during its production and storage.

One such critical impurity is this compound, which differs from rapamycin only in the stereochemistry at the C-28 position. The presence of this epimer can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its detection, quantification, and control are imperative.

Chemical Properties and Formation

This compound shares the same molecular formula and mass as rapamycin. However, the different spatial arrangement of the hydroxyl group at the C-28 position can influence its physicochemical properties and biological activity.

PropertyValueReference
Chemical Name (1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,28S,30S,32S,35R)-1,18-Dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2-propanyl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,28-triene-2,3,10,13,14-pentone[1]
CAS Number 253431-35-5[1]
Molecular Formula C₅₁H₇₉NO₁₃[1]
Molecular Weight 914.2 g/mol [1]
Formation and Synthesis

This compound can be formed through epimerization of rapamycin under certain conditions. One documented method for the selective synthesis of this compound involves a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide under mild conditions. This process suggests that conditions favoring retro-aldol reactions, such as the presence of certain metal ions or basic/acidic conditions, could potentially lead to the formation of this impurity during manufacturing or storage.

Forced degradation studies of rapamycin have also identified this compound as a potential degradation product, highlighting the importance of controlled storage conditions to maintain the stereochemical integrity of rapamycin.[2]

Biological Activity

Despite the subtle structural difference, this compound exhibits potent biological activity. It is a potent and specific inhibitor of mTOR, with a reported IC₅₀ of 0.1 nM in HEK293 cells. This inhibitory activity is comparable to that of rapamycin itself, indicating that the stereochemistry at the C-28 position may not be critical for its interaction with the FKBP12-mTOR complex. However, the full pharmacological and toxicological profiles of this compound have not been as extensively studied as those of rapamycin. The presence of this equipotent isomer as an impurity necessitates its careful control to ensure consistent product efficacy.

The mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin and, by extension, this compound, primarily inhibit mTORC1.

mTOR_Pathway Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt PI3K/Akt PI3K/Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy | Rapamycin/28-Epirapamycin + FKBP12 Rapamycin/28-Epirapamycin + FKBP12 Rapamycin/28-Epirapamycin + FKBP12->mTORC1 | Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin/28-Epirapamycin-FKBP12 complex.

Analytical Methodologies

The structural similarity between rapamycin and this compound presents a significant analytical challenge. Chromatographic techniques are essential for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

A specific reverse-phase HPLC method has been described for the separation of rapamycin from its impurities, including this compound.

Experimental Protocol: HPLC Separation of Rapamycin and this compound

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 105 mm, 3.0 µm).

  • Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 0-5 : 15-20 : 75-80 v/v/v).

  • Mobile Phase B: Methanol:Acetonitrile (e.g., 40-50 : 50-60 v/v).

  • Elution Mode: Gradient elution. A typical gradient could be:

    • 0-15 min: 60% Mobile Phase A, 40% Mobile Phase B

    • 15.1-30 min: 50% Mobile Phase A, 50% Mobile Phase B

    • 30.1-50 min: 45% Mobile Phase A, 55% Mobile Phase B

    • 50.1-60 min: 40% Mobile Phase A, 60% Mobile Phase B

  • Flow Rate: 0.8-1.2 mL/min (typically 1.0 mL/min).

  • Column Temperature: 45-55 °C (typically 50 °C).

  • Detection Wavelength: 275-280 nm.

  • Injection Volume: 10-25 µL.

  • Sample Concentration: 0.4-1.0 mg/mL in a suitable diluent (e.g., methanol).

This method has been shown to effectively separate this compound from rapamycin and other process impurities with a resolution of greater than 1.2.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Rapamycin Sample Rapamycin Sample Dissolution Dissolution Dilution Dilution Dissolution->Dilution HPLC System HPLC System Dilution->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

Figure 2. General workflow for the HPLC analysis of this compound in a rapamycin sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Proposed Experimental Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation: Protein precipitation of the sample matrix (if applicable) followed by dilution.

  • LC System: A UHPLC system is recommended for optimal resolution.

  • Chromatographic Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Rapamycin/28-Epirapamycin: The precursor ion would be the [M+NH₄]⁺ adduct at m/z 931.5. A characteristic product ion for quantification would be m/z 864.4. A second, qualifying transition should also be monitored.

    • Internal Standard: A stable isotope-labeled rapamycin or a structurally similar analogue.

Note: Method development and validation would be required to establish optimal collision energies, cone voltages, and other instrument parameters.

Isolation and Characterization

Preparative HPLC can be employed for the isolation of this compound for use as a reference standard and for further characterization. The isolated impurity should be characterized using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the epimeric nature of the impurity by identifying shifts in the signals of protons and carbons around the C-28 chiral center.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) will provide fragmentation patterns. While the fragmentation of this compound is expected to be very similar to that of rapamycin, subtle differences may exist.

Regulatory Perspective and Quality Control

The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory agencies such as the FDA and EMA. While specific limits for this compound are not publicly detailed in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for rapamycin, any impurity present above the identification threshold (typically 0.10%) must be identified, and if present at higher levels, qualified through toxicological studies. Given that this compound is a stereoisomer with comparable biological activity to the active pharmaceutical ingredient (API), its levels should be carefully monitored and controlled to ensure consistent product quality and performance.

Conclusion

This compound is a critical impurity of rapamycin that requires diligent control throughout the drug development and manufacturing process. Its formation through epimerization underscores the importance of understanding the chemical stability of rapamycin under various conditions. The potent mTOR inhibitory activity of this compound, comparable to that of rapamycin itself, highlights the necessity for accurate and precise analytical methods to ensure the quality and consistency of the final drug product. The HPLC and proposed LC-MS/MS methodologies outlined in this guide provide a framework for the effective monitoring and control of this impurity. Further research into the long-term biological effects of this compound and its prevalence in different manufacturing processes will continue to be of high importance for the pharmaceutical industry.

References

Unraveling the Cellular Impact of 28-Epirapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an epimer of Rapamycin, this compound is understood to share the same primary mechanism of action, functioning as a potent and specific inhibitor of the mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream stimuli such as growth factors, nutrients, and cellular energy status.[1][3]

The mTOR protein kinase is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, and by extension this compound, primarily inhibits mTORC1. This inhibition leads to downstream effects such as the dephosphorylation of key substrates like the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis. Consequently, this disruption of the mTORC1 pathway can induce cell cycle arrest, typically in the G1 phase, and in many cancer cell lines, trigger apoptosis.

Due to its role in fundamental cellular processes, the mTOR pathway is a critical target in oncology. The inhibitory action of compounds like this compound makes them valuable tools for cancer research and potential therapeutic agents for cancers characterized by aberrant mTOR signaling. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols to assess its activity, and a framework for understanding its biological impact. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented effects of its parent compound, Rapamycin.

Core Cellular Pathway Affected: The mTOR Signaling Cascade

The primary cellular pathway affected by this compound is the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors, which are inhibited by the action of this compound.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Autophagy Autophagy mTORC1->Autophagy Epirapamycin This compound Epirapamycin->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Apoptosis Apoptosis

Figure 1: The mTORC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of Rapamycin. Researchers should determine the specific values for this compound empirically.

Table 1: In Vitro Inhibitory Activity of Rapamycin

ParameterCell LineValue (nM)Reference
IC50 (mTOR inhibition)HEK2930.1
IC50 (Cell Viability)MDA-MB-231~2,000-20,000
IC50 (Cell Viability)PC-3Not Specified

Note: IC50 values are highly dependent on the specific assay conditions, including cell type and incubation time.

Table 2: Effects of Rapamycin on Downstream mTORC1 Substrates

ProteinPhosphorylation SiteEffectMethod
S6K1Thr389DecreaseWestern Blot
4E-BP1Thr37/46DecreaseWestern Blot
S6Ser240/244DecreaseWestern Blot
AktSer473Increase (feedback)Western Blot

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cellular pathways.

Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney 293T (HEK293T) cells, breast cancer cell lines (e.g., MCF-7, MDA-MB-231), or other relevant cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in DMSO and diluted to the desired final concentrations in the culture medium. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis of mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (RT) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

Figure 2: Workflow for Western Blot Analysis.

Protocol Steps:

  • Sample Preparation:

    • After treatment with this compound for the desired time, wash cells with ice-cold PBS.

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.

Experimental_Logic Start Hypothesis: This compound inhibits mTOR and reduces cancer cell viability Dose_Response Determine Dose-Response: Cell Viability Assays (e.g., MTT) Start->Dose_Response IC50 Calculate IC50 Dose_Response->IC50 Mechanism Investigate Mechanism of Action: Western Blot for mTOR pathway (p-S6K1, p-4E-BP1) IC50->Mechanism Apoptosis_Assay Assess Cell Death Mechanism: Apoptosis Assays (Annexin V/PI) IC50->Apoptosis_Assay Conclusion Conclusion: Correlate mTOR inhibition with decreased viability and apoptosis induction Mechanism->Conclusion Apoptosis_Assay->Conclusion

Figure 3: Logical workflow for investigating the effects of this compound.

Conclusion

This compound, as an epimer of Rapamycin, is a potent inhibitor of the mTOR signaling pathway. Its primary mechanism of action involves the inhibition of mTORC1, leading to a cascade of downstream effects that culminate in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of this compound. While further studies are needed to delineate the specific quantitative differences between this compound and Rapamycin, the methodologies presented here will enable a thorough characterization of its biological activity and its potential as a therapeutic agent in oncology and other diseases driven by dysregulated mTOR signaling.

References

28-Epirapamycin: An In-Depth Technical Guide on its Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

28-Epirapamycin is a semisynthetic derivative of the macrolide antibiotic Rapamycin.[1] As an epimer of Rapamycin, it is characterized by a change in the stereochemistry at the 28th carbon position. While specific research on this compound is limited, its structural similarity to Rapamycin strongly suggests a comparable mechanism of action, primarily as an inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[1] This guide synthesizes the extensive research on Rapamycin to provide a detailed understanding of the expected effects of this compound on cell proliferation, its mechanism of action, and the relevant experimental protocols for its investigation. It is important to note that while the biological activities of epimers are often similar, they can also exhibit subtle to significant differences. Therefore, the information presented here, largely based on Rapamycin, should be considered a foundational guide for initiating research on this compound.

Mechanism of Action: mTOR Inhibition

This compound, like Rapamycin, is anticipated to exert its anti-proliferative effects by inhibiting the mTOR signaling pathway.[1] mTOR is a serine/threonine protein kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The established mechanism for Rapamycin involves forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1. The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis and ultimately arrests the cell cycle, primarily at the G1/S transition phase.

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 | Rheb Rheb TSC1_TSC2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 | S6 Ribosomal Protein S6 p70S6K->S6 Protein Synthesis Protein Synthesis S6->Protein Synthesis EIF4E eIF4E EIF4EBP1->EIF4E | EIF4E->Protein Synthesis FKBP12 FKBP12 Epirapamycin_FKBP12 This compound-FKBP12 Complex FKBP12->Epirapamycin_FKBP12 Epirapamycin This compound Epirapamycin->FKBP12 Epirapamycin->Epirapamycin_FKBP12 Epirapamycin_FKBP12->mTORC1 | Cell Cycle Progression Cell Cycle Progression Protein Synthesis->Cell Cycle Progression

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Effects on Cell Proliferation: Quantitative Data (Based on Rapamycin)

The anti-proliferative effects of Rapamycin have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the duration of exposure. The following table summarizes representative IC50 values for Rapamycin, which can serve as an initial reference for studies involving this compound.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
HEK293Human Embryonic Kidney0.1Not Specified
B16Melanoma84.1448
HeLaCervical Cancer100-40048
Human Venous Malformation Endothelial CellsVenous Malformation~220 (100 ng/ml)48
Human Venous Malformation Endothelial CellsVenous Malformation~22 (10 ng/ml)72

Note: The IC50 values for Rapamycin can vary significantly based on the specific experimental conditions, including the cell passage number, serum concentration in the culture medium, and the specific assay used for determining cell viability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of this compound. The following are standard protocols for key experiments, adapted from studies on Rapamycin.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.

Western Blot Analysis for mTOR Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the relative changes in protein phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Pathway_Analysis mTOR Pathway Modulation Analysis Western_Blot->Pathway_Analysis

Caption: A general experimental workflow for evaluating this compound.

Logical Relationships and Expected Outcomes

The anti-proliferative effects of this compound are logically expected to be dose- and time-dependent. Based on the known actions of Rapamycin, the following outcomes can be anticipated:

  • Inhibition of Cell Growth: Treatment with this compound should lead to a decrease in the number of viable cells in a culture over time compared to untreated controls.

  • Cell Cycle Arrest: The inhibition of the mTOR pathway is expected to cause cells to arrest in the G1 phase of the cell cycle, preventing their progression into the S phase and subsequent mitosis.

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Therefore, its inhibition by this compound is likely to induce autophagy, a cellular process of self-degradation of cellular components.

Logical Relationship Diagram

Logical_Relationship Epirapamycin This compound mTOR_Inhibition mTORC1 Inhibition Epirapamycin->mTOR_Inhibition Protein_Synthesis_Decrease Decreased Protein Synthesis mTOR_Inhibition->Protein_Synthesis_Decrease Autophagy_Induction Induction of Autophagy mTOR_Inhibition->Autophagy_Induction Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synthesis_Decrease->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Autophagy_Induction->Proliferation_Inhibition

References

An In-depth Technical Guide on the Immunosuppressive Properties of 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 28-Epirapamycin is a stereoisomer of Rapamycin (also known as Sirolimus). Due to a lack of specific experimental data on the immunosuppressive properties of this compound in the public domain, this document extrapolates from the well-established data of its parent compound, Rapamycin. It is presumed that this compound exhibits a similar mechanism of action and biological activity. All quantitative data and experimental protocols provided herein are based on studies conducted with Rapamycin and should be considered as a proxy for the expected performance of this compound.

Introduction

This compound is a semi-synthetic macrolide and a derivative of Rapamycin, a potent immunosuppressant.[1] Like its parent compound, this compound is classified as a mammalian target of rapamycin (mTOR) inhibitor. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. By inhibiting mTOR, this compound is anticipated to disrupt downstream signaling cascades that are essential for the activation and proliferation of immune cells, particularly T lymphocytes. This inhibitory action forms the basis of its immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive characteristics of this class of compounds, focusing on quantitative data from key in vitro assays, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: mTOR Inhibition

This compound, like Rapamycin, is expected to exert its immunosuppressive effects through the inhibition of the mTOR signaling pathway. The process begins with the binding of the compound to an intracellular protein, FK-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a serine/threonine kinase. This action inhibits the mTOR Complex 1 (mTORC1), which subsequently leads to a reduction in the phosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The inhibition of these downstream targets results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing the proliferation of T cells in response to antigenic stimulation.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines_IL2 Cytokines (e.g., IL-2) IL2R IL-2 Receptor Cytokines_IL2->IL2R PI3K PI3K Receptor->PI3K IL2R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Epirapamycin This compound FKBP12 FKBP12 Epirapamycin->FKBP12 binds FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1-S) Protein_Synthesis->Cell_Cycle_Progression

Caption: Simplified mTOR signaling pathway inhibited by this compound.

Quantitative Data on Immunosuppressive Activity

The following tables summarize the quantitative data for the immunosuppressive activity of Rapamycin, which serves as a reference for the expected activity of this compound.

Table 1: Inhibition of T-Cell Proliferation

Assay TypeCell TypeStimulantIC50 (nM)Reference
T-Cell ProliferationHuman T-CellsPhytohemagglutinin (PHA)< 1[2]
T-Cell ProliferationHuman T-CellsCalcium Ionophore (A23187)< 1[2]
T-Cell ProliferationHuman T-CellsInterleukin-2 (IL-2)~1[2]
T-Cell ProliferationHuman T-CellsPhorbol Myristate Acetate (PMA)~1[2]

Table 2: Inhibition in Mixed Lymphocyte Reaction (MLR)

Assay TypeResponder CellsStimulator CellsIC50 (nM)Reference
Primary MLRHuman T-CellsAllogeneic T-CellsNot explicitly stated, but profound inhibition

Table 3: Effect on Cytokine Production

CytokineCell TypeEffectNotesReference
IL-2Human T-CellsOverproduction at higher doses in naive T-cellsIn contrast to calcineurin inhibitors which reduce IL-2 production.
IFN-γHuman T-CellsLess evident reduction compared to tacrolimus
IL-17Human T-CellsNo significant change

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the immunosuppressive properties of compounds like this compound.

T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads).

  • This compound stock solution (in DMSO).

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

  • 96-well round-bottom cell culture plates.

  • Flow cytometer.

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with a cell proliferation dye according to the manufacturer's protocol.

  • Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium and add 50 µL to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Add 50 µL of the T-cell mitogen to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • After incubation, harvest the cells and analyze by flow cytometry.

  • Gate on the lymphocyte population and measure the dilution of the proliferation dye to determine the percentage of proliferating cells.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

TCell_Proliferation_Workflow A Isolate PBMCs B Label with Proliferation Dye A->B C Plate Cells B->C D Add this compound C->D E Add Mitogen (e.g., PHA) D->E F Incubate (72-96h) E->F G Flow Cytometry Analysis F->G H Calculate IC50 G->H

Caption: Workflow for the T-Cell Proliferation Assay.
One-Way Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking an immune response to foreign cells.

Materials:

  • PBMCs from two different healthy, HLA-mismatched donors.

  • RPMI-1640 medium (as above).

  • Mitomycin C or irradiation source to treat stimulator cells.

  • This compound stock solution.

  • [3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

  • 96-well round-bottom cell culture plates.

  • Scintillation counter or plate reader.

Protocol:

  • Isolate PBMCs from two donors (Donor A and Donor B).

  • Treat the stimulator cells (e.g., from Donor B) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to prevent their proliferation.

  • Wash the treated stimulator cells three times with complete medium.

  • Plate the responder cells (from Donor A) at 1 x 10^5 cells/well in a 96-well plate.

  • Add the treated stimulator cells to the wells at a 1:1 ratio with the responder cells.

  • Add serial dilutions of this compound to the wells. Include appropriate controls (responder cells alone, stimulator cells alone, and co-culture without the compound).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

  • For the final 18 hours of incubation, add [3H]-Thymidine (1 µCi/well) or the BrdU label.

  • Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter or quantify BrdU incorporation using an ELISA-based plate reader.

  • Determine the IC50 value for the inhibition of proliferation.

Cytokine Release Assay

This assay quantifies the effect of a compound on the production of key cytokines by activated T-cells.

Materials:

  • PBMCs from healthy donors.

  • RPMI-1640 medium.

  • T-cell mitogen (e.g., anti-CD3/CD28 beads).

  • This compound stock solution.

  • 24-well cell culture plates.

  • ELISA kits or multiplex bead-based assay (e.g., Luminex) for cytokines of interest (e.g., IL-2, IFN-γ, TNF-α).

Protocol:

  • Isolate PBMCs and resuspend them in complete medium at 2 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into the wells of a 24-well plate.

  • Add serial dilutions of this compound to the wells.

  • Stimulate the cells with a T-cell mitogen.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Analyze the dose-dependent effect of this compound on the production of each cytokine.

Logical_Relationship cluster_compound Compound Action cluster_cellular Cellular Effects cluster_immuno Immunosuppressive Outcome Epirapamycin This compound FKBP12 Binds to FKBP12 Epirapamycin->FKBP12 mTOR_Inhibition Inhibits mTORC1 FKBP12->mTOR_Inhibition Signal_Block Blocks Downstream Signaling (S6K, 4E-BP1) mTOR_Inhibition->Signal_Block Cytokine_Mod Modulation of Cytokine Production mTOR_Inhibition->Cytokine_Mod Protein_Synth_Down Decreased Protein Synthesis Signal_Block->Protein_Synth_Down G1_Arrest G1 Cell Cycle Arrest Signal_Block->G1_Arrest TCell_Prolif_Down Inhibition of T-Cell Proliferation Protein_Synth_Down->TCell_Prolif_Down G1_Arrest->TCell_Prolif_Down

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound, as an epimer of Rapamycin, is expected to be a potent immunosuppressive agent acting through the inhibition of the mTOR signaling pathway. The provided quantitative data for Rapamycin demonstrates significant inhibition of T-cell proliferation and modulation of cytokine production, offering a benchmark for the anticipated efficacy of this compound. The detailed experimental protocols herein provide a robust framework for the in vitro characterization of its immunosuppressive properties. Further studies are warranted to establish the specific activity profile of this compound and to explore its full therapeutic potential in immunology and drug development.

References

The Pharmacokinetics of 28-Position Modified Rapamycin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacokinetics of rapamycin analogs modified at the 28-position. It is important to note that publicly available pharmacokinetic data for 28-Epirapamycin is limited. Therefore, this document focuses on the comprehensive pharmacokinetic profile of a well-studied C28-modified prodrug, rapamycin-28-N,N-dimethylglycinate, to provide valuable insights for researchers in this field. The pharmacokinetics of the parent compound, rapamycin (also known as sirolimus), are also discussed to provide a comparative baseline.

Pharmacokinetics of Rapamycin-28-N,N-dimethylglycinate (Prodrug)

A preclinical study in male CD2F1 mice investigated the dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate (RG) following intravenous administration. The study revealed that RG exhibits dose-dependent pharmacokinetics, indicating that the drug's clearance and volume of distribution change with varying doses.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of rapamycin-28-N,N-dimethylglycinate in mice at different intravenous doses.

Dose (mg/kg)Total Plasma Clearance (mL/min/kg)Apparent Volume of Distribution at Steady State (L/kg)Biological Half-life (h)
1012.51.732.1
25---
5039.3--
100Similar to 50 mg/kg8.754.8

Data extracted from a study in male CD2F1 mice.[1]

At lower doses, the disposition of the prodrug was biexponential, while at the highest dose of 100 mg/kg, it showed a triphasic decay.[1] The increase in total plasma clearance with dose escalation between 10 and 50 mg/kg suggests saturable plasma protein binding.[1] The prolongation of the biological half-life and the increase in the apparent volume of distribution with higher doses further support this observation.[1]

A significant finding was the efficient conversion of the prodrug to the active compound, rapamycin (RA). The plasma concentration of rapamycin surpassed that of the prodrug within 30 to 90 minutes after administration and was sustained for up to 48 hours. This indicates that rapamycin-28-N,N-dimethylglycinate effectively acts as a slow-release delivery system for rapamycin.

Experimental Protocols

Animal Model and Dosing
  • Species: Male CD2F1 mice

  • Dosing: Rapid intravenous injection of 10, 25, 50, and 100 mg/kg doses of rapamycin-28-N,N-dimethylglycinate methanesulfonate salt.

Bioanalytical Method

While the specific details of the bioanalytical method for the study on rapamycin-28-N,N-dimethylglycinate are not provided in the abstract, the quantification of rapamycin and its analogs in biological matrices typically involves methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations in plasma.

General Pharmacokinetics of Rapamycin (Sirolimus)

To provide context, the general pharmacokinetic properties of the parent compound, rapamycin, are summarized below.

  • Absorption: Rapamycin has low and variable oral bioavailability due to incomplete absorption and significant first-pass metabolism in the gut and liver.

  • Distribution: A large majority of rapamycin in the blood is sequestered in erythrocytes. It has a long half-life in both animals and humans.

  • Metabolism: Rapamycin is primarily metabolized by the CYP3A family of enzymes in the liver and intestine. Metabolism leads to the formation of various metabolites, including demethylated and hydroxylated species.

  • Excretion: The majority of administered rapamycin is excreted in the feces, with only a small fraction eliminated in the urine.

Potential Influence of C28 Epimerization on Pharmacokinetics

The stereochemistry of a molecule can significantly impact its pharmacokinetic properties by altering its interaction with metabolic enzymes and transporters. While specific data for this compound is unavailable, some general principles can be considered:

  • Metabolism: Epimerization at the C28 position could potentially alter the rate and pathway of metabolism by CYP3A enzymes. This could lead to a different metabolic profile compared to rapamycin, potentially affecting its half-life and clearance.

  • Distribution: Changes in the three-dimensional structure of the molecule may affect its binding to plasma proteins and its distribution into tissues, including the partitioning into red blood cells.

  • Transporter Interactions: The affinity for drug transporters, which can influence absorption and excretion, might be different for this compound compared to rapamycin.

Visualizations

Logical Relationship of Prodrug Pharmacokinetics

prodrug_pk RG_Dose Rapamycin-28-N,N-dimethylglycinate (Prodrug Dose) RG_Plasma Prodrug in Plasma RG_Dose->RG_Plasma i.v. Administration RA_Plasma Rapamycin in Plasma (Active Drug) RG_Plasma->RA_Plasma Conversion Elimination Elimination RG_Plasma->Elimination Tissue_Distribution Tissue Distribution RG_Plasma->Tissue_Distribution RA_Plasma->Elimination RA_Plasma->Tissue_Distribution

Caption: Conversion of the prodrug to active rapamycin in plasma.

Experimental Workflow for Preclinical Pharmacokinetic Study

pk_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dose Administration (i.v. injection in mice) Sampling Blood Sample Collection (Serial time points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Drug Concentration Measurement Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Clearance, Vd, Half-life) PK_Modeling->Parameter_Calculation

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

While a complete pharmacokinetic profile for this compound remains to be elucidated through dedicated studies, the available data on a C28-modified prodrug offers valuable insights into how modifications at this position can influence the disposition of rapamycin analogs. The prodrug, rapamycin-28-N,N-dimethylglycinate, demonstrates dose-dependent pharmacokinetics and serves as an effective slow-release formulation for the parent drug, rapamycin. Further research is warranted to characterize the absorption, distribution, metabolism, and excretion of this compound to fully understand its therapeutic potential. The experimental designs and analytical methodologies outlined in this guide can serve as a foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for 28-Epirapamycin In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 28-Epirapamycin, an analog of the mTOR inhibitor rapamycin. The following protocols and diagrams are designed to facilitate the assessment of its effects on cell viability, apoptosis, and autophagy, as well as its interaction with the mTOR signaling pathway.

Overview of this compound and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2][3] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[3][4] The mTOR pathway integrates signals from various upstream inputs, including growth factors (like IGF-1), insulin, and amino acids, as well as cellular energy and oxygen levels.

mTORC1 is sensitive to rapamycin and its analogs and plays a key role in promoting protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. As an analog of rapamycin, this compound is expected to exert its effects primarily through the inhibition of mTORC1.

mTOR Signaling Pathway Diagram

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ULK1 ULK1 Complex mTORC1->ULK1 EpiRapamycin This compound EpiRapamycin->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Autophagy_Inhibition Autophagy Inhibition ULK1->Autophagy_Inhibition

Caption: The mTORC1 signaling pathway and the inhibitory point of this compound.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. These assays measure cellular metabolic activity, which is often proportional to the number of viable cells.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table provides a template for summarizing IC50 data obtained from various cell lines and time points.

Cell LineAssay TypeIncubation Time (hours)IC50 (nM)
Example: MCF-7MTT24Data
Example: MCF-7MTT48Data
Example: MCF-7MTT72Data
Example: A549CCK-824Data
Example: A549CCK-848Data
Example: A549CCK-872Data
Example: U87MGMTS48Data
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Drug 3. Add this compound (serial dilutions) Incubate_24h->Add_Drug Incubate_Time 4. Incubate for 24, 48, or 72h Add_Drug->Incubate_Time Add_Reagent 5. Add Viability Reagent (e.g., MTT, MTS, CCK-8) Incubate_Time->Add_Reagent Incubate_Assay 6. Incubate (1-4h) Add_Reagent->Incubate_Assay Measure 7. Measure Absorbance/Fluorescence Incubate_Assay->Measure Analyze 8. Analyze Data & Calculate IC50 Measure->Analyze

Caption: A generalized workflow for performing cell viability assays.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Assays to detect apoptosis are crucial for understanding the mechanism of action of this compound.

Data Presentation: Apoptosis Induction by this compound

The following table can be used to present the percentage of apoptotic cells after treatment with this compound at different concentrations.

Cell LineTreatment Concentration (nM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Example: Jurkat0 (Control)48DataDataData
Example: Jurkat1048DataDataData
Example: Jurkat10048DataDataData
Example: Jurkat100048DataDataData
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at a low speed (e.g., 300 x g for 5 minutes) and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Logical Relationship: Apoptosis Detection

Apoptosis_Detection Cell_Population Treated Cell Population AnnexinV_PI_Staining Annexin V & PI Staining Cell_Population->AnnexinV_PI_Staining Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI_Staining->Flow_Cytometry Viable Viable (Annexin V-, PI-) Flow_Cytometry->Viable Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Flow_Cytometry->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Flow_Cytometry->Late_Apoptotic

Caption: Logic diagram for distinguishing cell populations using Annexin V/PI staining.

Autophagy Assays

Autophagy is a cellular recycling process that can be induced by mTOR inhibition. Monitoring autophagy is therefore essential for characterizing the effects of this compound.

Data Presentation: Autophagy Induction by this compound

The ratio of LC3-II to a loading control (e.g., β-actin) is a common way to quantify autophagy induction.

Cell LineTreatment Concentration (nM)Incubation Time (hours)LC3-II / β-actin Ratio (Fold Change)
Example: HeLa0 (Control)241.0
Example: HeLa10024Data
Example: HeLa100024Data
Example: HeLa100 (with Bafilomycin A1)24Data
Experimental Protocol: LC3-II Immunoblotting

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the amount of LC3-II is an indicator of autophagy induction.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Bafilomycin A1 (optional, for autophagic flux assessment)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay. For autophagic flux analysis, treat a parallel set of wells with both this compound and an autophagy inhibitor like Bafilomycin A1 for the last 2-4 hours of incubation.

  • Protein Extraction: Lyse cells in RIPA buffer, collect the lysates, and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Densitometry Analysis: Quantify the band intensities for LC3-II and β-actin. Calculate the LC3-II/β-actin ratio and express it as a fold change relative to the control.

Experimental Workflow: Autophagy Detection by Western Blot

Autophagy_Workflow Cell_Treatment 1. Cell Seeding & Treatment with this compound Protein_Extraction 2. Protein Extraction & Quantification Cell_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Incubate with Primary Antibody (anti-LC3) Blocking->Primary_Ab Secondary_Ab 7. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (LC3-II / Loading Control) Detection->Analysis

Caption: Workflow for detecting autophagy via LC3-II immunoblotting.

References

Application Notes and Protocols for 28-Epirapamycin in mTOR Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurological disorders.[1] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][2]

28-Epirapamycin is an epimer of Rapamycin, a potent and specific inhibitor of mTOR.[] Rapamycin and its analogs (rapalogs) function as allosteric inhibitors of mTORC1. They achieve this by first forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling. Given that this compound is an epimer of Rapamycin, it is anticipated to exhibit a similar mechanism of action and biological activity. However, empirical validation is essential. Rapamycin itself has a reported IC50 of 0.1 nM for mTOR in HEK293 cells.

These application notes provide detailed protocols for utilizing this compound in the study of mTOR signaling pathways, focusing on key experimental techniques to assess its inhibitory effects.

Data Presentation

Table 1: Comparative IC50 Values of mTOR Inhibitors

CompoundTarget(s)IC50 Value(s)Cell Line / Assay ConditionsReference
RapamycinmTORC10.1 nMHEK293 cells
AZD8055mTORC1/mTORC20.13 nM (in vitro)Kinase Assay
PP242mTOR8 nM (in vitro)Kinase Assay
Torin 1mTOR3 nM (in vitro)Kinase Assay
OSI-027mTORC1/mTORC222 nM (mTORC1), 65 nM (mTORC2)Biochemical Assay
BEZ-235PI3K/mTOR~5 nMKinase Assay

Note: The IC50 value for Rapamycin is provided as a reference for this compound, its epimer. Researchers should determine the specific IC50 for this compound under their experimental conditions.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC mTORC2 mTORC2 AKT->mTORC2 Rheb Rheb-GTP TSC->Rheb GAP activity mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Epirapamycin This compound + FKBP12 Epirapamycin->mTORC1 Inhibition mTORC2->AKT S473 Phos. Actin Actin Cytoskeleton Organization mTORC2->Actin Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis (RIPA buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-S6K, p-4E-BP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Application Notes and Protocols for the Analytical Detection of 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is a critical impurity and epimer of Rapamycin (also known as Sirolimus), a potent immunosuppressant and mTOR inhibitor. The accurate detection and quantification of this compound are essential for quality control in pharmaceutical formulations and for studying the stability and degradation pathways of Rapamycin. This document provides detailed analytical methods and protocols for the detection and quantification of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust, specific, and sensitive, enabling the separation of this compound from Rapamycin and other related impurities.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound are based on chromatographic separation. Due to the structural similarity between Rapamycin and its epimers, high-resolution chromatographic methods are required.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the analysis of Rapamycin and its isomers. Separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method utilizes a polar stationary phase and a non-polar mobile phase and can offer alternative selectivity for the separation of isomers.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of low-level impurities in complex matrices. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Forced degradation studies of rapamycin have shown that its epimers, including this compound, are potential degradation products, underscoring the need for stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for the Separation of Rapamycin Isomers

This protocol is adapted from a validated method for the separation of Rapamycin isomers and is suitable for the detection and quantification of this compound.[2][3][4]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound and Rapamycin reference standards

2. Chromatographic Conditions

  • Mobile Phase: Methanol:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 57°C

  • Detection Wavelength: 277 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation

  • Prepare a stock solution of this compound and Rapamycin reference standards in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.025 to 2 µg/mL.

4. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in methanol to obtain a final concentration within the calibration range.

  • For Pharmaceutical Formulations: Extract the active ingredient from the formulation matrix using a suitable solvent (e.g., methanol). The extraction method may need to be optimized depending on the formulation. Centrifuge or filter the sample to remove any undissolved excipients before injection.

5. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound peak based on its retention time relative to the Rapamycin peak.

6. System Suitability

  • The method should be able to separate the different isomers of Rapamycin, as demonstrated in the separation of α, β, and γ isomers.

Protocol 2: Normal-Phase HPLC-UV Method for Impurity Profiling

This protocol is based on a method developed for the separation of Rapamycin and its impurities in Temsirolimus drug substance and can be applied for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a PDA detector

  • Silica-based analytical column (e.g., YMC Pack SIL, 250 x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane:Ethanol:TFA (90:10:0.01 v/v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 1 mg/mL for the main component).

4. Analysis

  • Inject the solutions and monitor the separation of impurities. The retention time for Rapamycin in a similar system was found to be approximately 12.29 minutes. This compound, being a diastereomer, would have a different retention time.

Protocol 3: LC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a general framework for the sensitive and selective quantification of this compound in biological samples, based on established methods for Rapamycin.

1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analog like ascomycin)

2. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, tissue homogenate), add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions

  • Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate this compound from Rapamycin and other matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For Rapamycin, a common transition is m/z 931.5 → 864.4. The transition for this compound would be the same but with a different chromatographic retention time.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described. Note that the specific data for this compound may need to be established through method validation, but the data for Rapamycin provides a strong indication of the expected performance.

Table 1: Quantitative Performance of RP-HPLC-UV Method (based on Rapamycin analysis)

ParameterResult
Linearity Range0.025 - 2 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)25 ng/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Quantitative Performance of NP-HPLC-UV Method (based on Rapamycin analysis)

ParameterResult
Precision (%RSD, n=6)0.9% (System), 6.3% (Method)
Accuracy (% Recovery)Within 98-102%

Table 3: Quantitative Performance of a Validated LC-MS/MS Method for Sirolimus (Rapamycin) in Porcine Whole Blood and Lung Tissue

ParameterPorcine Whole BloodPorcine Lung Tissue
Linearity Range0.5 - 50 ng/mL0.5 - 50 ng/mL
LLOQ0.5 ng/mL0.5 ng/mL
Accuracy at LLOQ95.25%110.79%
Precision at LLOQ14.14%1.85%
Intra-day Precision (%RSD)4.33 - 13.26%1.66 - 10.52%
Intra-day Accuracy90.42 - 107.63%94.06 - 102.29%

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolution/Extraction) hplc_injection Inject into HPLC System prep_sample->hplc_injection prep_std Standard Preparation (Stock & Dilutions) prep_std->hplc_injection separation Chromatographic Separation (C8 or Silica Column) hplc_injection->separation detection UV/PDA Detection (277 or 280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Caption: HPLC analysis workflow for this compound.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: LC-MS/MS analysis workflow from biological matrices.

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of this compound in both pharmaceutical and biological samples. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. It is crucial to perform method validation to ensure that the chosen method is suitable for its intended purpose and provides accurate and reliable results. The provided protocols and performance data serve as a detailed guide for researchers and scientists in the field of drug development and quality control.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 28-Epirapamycin, an epimer and impurity of the immunosuppressant drug Rapamycin. The presented method is a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) protocol developed based on established analytical methods for Rapamycin and its analogs. This document offers a comprehensive guide for researchers and scientists engaged in the purification and characterization of Rapamycin-related compounds.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. During its synthesis and storage, various related impurities and isomers can form, including this compound. The accurate isolation and purification of such impurities are crucial for comprehensive pharmacological and toxicological evaluation, as well as for the quality control of Rapamycin-based pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures of structurally similar compounds like Rapamycin and its epimers. This application note outlines a robust HPLC method suitable for the preparative purification of this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific crude sample composition and available instrumentation.

Sample Preparation
  • Dissolve the crude mixture containing this compound in the mobile phase or a compatible solvent (e.g., methanol, ethanol) to a final concentration suitable for preparative injection. The optimal concentration should be determined empirically to avoid column overloading.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound. Two alternative methods, Reversed-Phase and Normal-Phase HPLC, are presented. The choice of method will depend on the specific separation requirements and the nature of the co-eluting impurities.

Table 1: HPLC Instrumentation and Parameters

ParameterRecommended Condition (Reversed-Phase)Alternative Condition (Normal-Phase)
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detectorPreparative HPLC system with an isocratic pump, autosampler, column oven, and UV detector
Column C8 or C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size)Silica gel stationary phase (e.g., YMC Pack SIL, 250 x 4.6 mm, 5µm)[1]
Mobile Phase A: WaterB: Methanol or Acetonitrilen-Hexane:Ethanol (e.g., 90:10, v/v)[1][2]
Elution Mode Gradient or Isocratic (e.g., 80% B)[3]Isocratic
Flow Rate 5-20 mL/min (scalable based on column dimension)1.0 - 2.0 mL/min
Column Temperature 35 - 57°C25 - 35°C
Detection Wavelength 277 - 280 nm275 - 285 nm
Injection Volume To be optimized based on column capacity and sample concentrationTo be optimized based on column capacity and sample concentration
Sample Solvent Mobile Phase or EthanolMobile Phase or Ethanol
Purification Procedure
  • Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the HPLC method according to the parameters outlined in Table 1.

  • Monitor the separation in real-time and collect the fractions corresponding to the this compound peak. The retention time of this compound will need to be determined by analytical HPLC prior to preparative runs.

  • Pool the collected fractions containing the purified compound.

  • Analyze the purity of the pooled fractions using analytical HPLC.

  • Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated this compound.

Data Presentation

The success of the purification should be evaluated by analytical HPLC. The following table provides an example of how to present the quantitative data from the analysis of the crude and purified samples.

Table 2: Example of Purification Data Summary

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery Yield (%)
Crude Mixture
Rapamycin(Rt of Rapamycin)(Area % of Rapamycin)(Purity of Rapamycin)N/A
This compound(Rt of 28-Epi)(Area % of 28-Epi)(Purity of 28-Epi)N/A
Other Impurities(Various Rts)(Total Area % of others)N/AN/A
Purified this compound (Rt of 28-Epi)>99%>99%(Calculated Yield)

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter_sample Filter Sample (0.45 µm) dissolve->filter_sample equilibrate Equilibrate Column filter_sample->equilibrate inject Inject Sample equilibrate->inject run_hplc Run HPLC Method inject->run_hplc collect Collect Fractions run_hplc->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Isolated this compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Discussion

The choice between reversed-phase and normal-phase HPLC will depend on the specific impurity profile of the crude mixture. Reversed-phase chromatography on C8 or C18 columns is generally a good starting point for macrolides like Rapamycin and its epimers. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A mobile phase consisting of methanol or acetonitrile and water is commonly employed.

Normal-phase chromatography, using a silica column and a non-polar mobile phase like n-hexane and ethanol, offers an alternative selectivity that can be beneficial for separating isomers that are difficult to resolve by reversed-phase methods.

The column temperature is an important parameter that can influence the resolution and peak shape. For Rapamycin and its isomers, temperatures between 35°C and 57°C have been reported to be effective. The detection wavelength should be set around the UV absorbance maximum of Rapamycin, which is typically between 277 nm and 280 nm.

For preparative scale, it is crucial to optimize the sample loading to maximize throughput without compromising resolution. This is typically achieved by performing loading studies with increasing amounts of the crude mixture.

Conclusion

The HPLC method described in this application note provides a robust framework for the purification of this compound. By carefully selecting the appropriate stationary and mobile phases and optimizing the chromatographic conditions, researchers can achieve high purity and recovery of the target compound. The provided protocol and workflow serve as a valuable resource for scientists involved in the research and development of Rapamycin and related compounds.

References

Application Notes and Protocols for 28-Epirapamycin as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is the C28 epimer of Rapamycin (also known as Sirolimus), a macrolide compound with potent immunosuppressive and anti-proliferative properties. As an impurity and related compound of Rapamycin, the accurate identification and quantification of this compound are critical for the quality control and stability testing of Rapamycin drug substances and products. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound functions as an inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in the signaling pathway that regulates cell growth, proliferation, and survival.[1] The mTOR pathway is a central regulator of cellular metabolism and is often dysregulated in diseases like cancer.[2][3] Rapamycin, and by extension its analogs, exert their effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the mTORC1 complex, inhibiting its downstream signaling.[2]

Data Presentation

The use of a certified this compound reference standard is essential for the accurate identification and quantification of this impurity in Rapamycin samples. The following tables are templates that researchers should populate with data obtained from their specific batch of this compound reference standard, as provided in the Certificate of Analysis (CoA), and from their own experimental results.

Table 1: HPLC Analysis Data

ParameterThis compound Reference StandardRapamycinSample Analysis
Retention Time (min) [Insert value from CoA/experimental data][Insert value from experimental data][Insert value from experimental data]
Relative Retention Time (RRT) 1.00 (by definition)[Calculate relative to this compound][Calculate relative to this compound]
Peak Area [Insert value from experimental data][Insert value from experimental data][Insert value from experimental data]
Concentration (µg/mL) [Known concentration of standard][Calculated concentration][Calculated concentration]
Purity (%) [Value from CoA]N/A[Calculated purity]

Table 2: LC-MS Analysis Data

ParameterThis compound Reference StandardRapamycinSample Analysis
Retention Time (min) [Insert value from experimental data][Insert value from experimental data][Insert value from experimental data]
Precursor Ion (m/z) [Insert value from CoA/experimental data][Insert value from experimental data][Insert value from experimental data]
Product Ions (m/z) [Insert major fragments from CoA/experimental data][Insert major fragments from experimental data][Insert major fragments from experimental data]
Ion Ratio [Calculate from experimental data][Calculate from experimental data][Calculate from experimental data]

Table 3: NMR Spectroscopy Data (¹H and ¹³C)

NucleusChemical Shift (δ) ppm - this compound Reference StandardChemical Shift (δ) ppm - Rapamycin
¹H [Insert key diagnostic shifts from CoA/experimental data][Insert key diagnostic shifts from literature/experimental data]
¹³C [Insert key diagnostic shifts from CoA/experimental data][Insert key diagnostic shifts from literature/experimental data]

Note: The exact chemical shifts for this compound should be obtained from the Certificate of Analysis of the reference standard lot in use. These values are dependent on the solvent and instrument parameters.

Experimental Protocols

The following are detailed protocols for the analysis of this compound. It is crucial to use a well-characterized and certified reference standard for these procedures.

Protocol 1: Identification and Quantification of this compound using HPLC

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from Rapamycin and other related impurities.

1. Materials and Reagents:

  • This compound Reference Standard

  • Rapamycin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium Acetate (or other suitable buffer)

  • Sample of Rapamycin to be analyzed

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and water (e.g., with 0.1% ammonium acetate). The exact gradient should be optimized to achieve sufficient resolution between Rapamycin and its impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) with the mobile phase.

  • Sample Solution: Prepare the Rapamycin sample to be analyzed at a similar concentration to the working standard solution.

5. System Suitability:

  • Inject the working standard solution multiple times (e.g., n=5).

  • The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%.

  • The resolution between the this compound and Rapamycin peaks should be greater than 1.5.

6. Analysis:

  • Inject the blank (mobile phase), the working standard solution, and the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the peak area and the response factor of the reference standard.

Protocol 2: Confirmation of this compound by LC-MS

This protocol provides a method for the confirmation of this compound identity using Liquid Chromatography-Mass Spectrometry.

1. Materials and Reagents:

  • As per HPLC protocol, with LC-MS grade solvents.

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap).

  • C18 analytical column (as in HPLC protocol).

3. LC-MS Conditions (Example):

  • LC Conditions: Similar to the HPLC method, but may require optimization for compatibility with the MS interface.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Parameters:

    • Capillary Voltage: [Optimize for the instrument]

    • Cone Voltage: [Optimize for the instrument]

    • Source Temperature: [Optimize for the instrument]

    • Desolvation Gas Flow: [Optimize for the instrument]

  • Data Acquisition:

    • Full Scan Mode: To determine the precursor ion (m/z) of this compound.

    • Product Ion Scan (MS/MS): To identify characteristic fragment ions. The selected reaction monitoring (SRM) transition for sirolimus is often m/z 931.5 → 864.4. A similar approach should be taken for this compound.

4. Analysis:

  • Inject the this compound reference standard to determine its retention time and mass spectral characteristics.

  • Inject the Rapamycin sample.

  • Confirm the presence of this compound in the sample by matching the retention time, precursor ion mass, and fragmentation pattern with the reference standard.

Protocol 3: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy can be used for the definitive structural confirmation of the this compound reference standard.

1. Materials and Reagents:

  • This compound Reference Standard

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

3. Sample Preparation:

  • Dissolve an appropriate amount of the this compound reference standard in the chosen deuterated solvent.

4. Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • The obtained chemical shifts and coupling constants should be compared with the data provided in the Certificate of Analysis for the reference standard to confirm its identity and structure.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_rapamycin Inhibitory Complex Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K + PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt + TSC_Complex TSC1/TSC2 Akt->TSC_Complex -| Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 + S6K1 S6K1 mTORC1->S6K1 + _4EBP1 4E-BP1 mTORC1->_4EBP1 -| Autophagy Autophagy mTORC1->Autophagy -| Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis + _4EBP1->Protein_Synthesis -| Rapamycin Rapamycin / this compound FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_Complex Rapamycin-FKBP12 Complex Rapamycin_Complex->mTORC1 -|

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin/28-Epirapamycin.

Experimental Workflow for this compound Reference Standard

Experimental_Workflow Start Start: Obtain this compound Reference Standard & CoA Prep_Standards Prepare Stock and Working Standard Solutions Start->Prep_Standards Prep_Sample Prepare Rapamycin Sample Solution Start->Prep_Sample HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis System_Suitability System Suitability Check (Resolution, RSD%) HPLC_Analysis->System_Suitability System_Suitability->HPLC_Analysis Fail Identification Peak Identification (by Retention Time) System_Suitability->Identification Pass Quantification Quantification (by Peak Area) Identification->Quantification LCMS_Confirmation LC-MS Confirmation (Optional) Quantification->LCMS_Confirmation Report Report Results Quantification->Report Mass_Confirmation Confirm Mass (m/z) and Fragmentation LCMS_Confirmation->Mass_Confirmation Mass_Confirmation->Report

Caption: Workflow for using this compound as a reference standard in analysis.

References

Application Notes and Protocols for 28-Epirapamycin in Combination with MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the combination of 28-Epirapamycin with MAPK inhibitors is limited. The following application notes and protocols are based on the well-documented research of its close structural and functional analog, rapamycin, a potent mTOR inhibitor.[1][2] It is presumed that this compound, as a derivative of rapamycin, will exhibit a similar mechanism of action and synergistic potential when combined with inhibitors of the MAPK pathway.[1] Researchers should validate these protocols and findings for this compound specifically.

Introduction

The mechanistic target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cell growth, proliferation, differentiation, and survival.[1][3] Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound, a semisynthetic derivative of rapamycin, is an inhibitor of mTOR. The MAPK pathway, a cascade of protein kinases, transmits signals from the cell surface to the nucleus and includes key components like RAS, RAF, MEK, and ERK.

Preclinical evidence suggests that inhibiting the mTOR pathway with compounds like rapamycin can lead to a feedback activation of the MAPK/ERK pathway, which can function as a survival mechanism for cancer cells. This compensatory activation can limit the therapeutic efficacy of mTOR inhibitors when used as single agents. Therefore, a combination therapy approach, concurrently targeting both the mTOR and MAPK pathways, presents a rational strategy to overcome this resistance mechanism and enhance anti-tumor effects.

Application Notes

Rationale for Combination Therapy:

The primary rationale for combining this compound with a MAPK inhibitor is to achieve a synergistic or additive anti-cancer effect by simultaneously blocking two key signaling pathways that drive tumor growth and survival. Inhibition of mTOR by this compound can lead to cytostatic effects, while the MAPK inhibitor can block the pro-survival signals that may be upregulated as a resistance mechanism. This dual blockade can lead to enhanced apoptosis and more profound inhibition of cell proliferation compared to either agent alone.

Potential Synergistic Effects:

  • Enhanced Apoptosis: Studies with rapamycin have shown that its combination with a MEK inhibitor (U0126) significantly enhances apoptosis in cancer cell lines.

  • Overcoming Resistance: The combination therapy can overcome intrinsic and acquired resistance to single-agent mTOR or MAPK inhibitors.

  • Broad Applicability: Given the frequent dysregulation of both pathways in various cancers, this combination could be effective across a range of tumor types.

Target Patient Populations:

This combination therapy may be particularly beneficial for patients with tumors harboring mutations that lead to the activation of both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Molecular profiling of tumors can help identify patients who are most likely to respond to this combination. Cancers with known alterations in genes such as PIK3CA, PTEN, KRAS, and BRAF are logical candidates for this therapeutic strategy.

Quantitative Data Summary

The following table summarizes the concentrations of rapamycin and the MEK inhibitor U0126 used in a study on Nara-H malignant fibrous histiocytoma cells. These concentrations can serve as a starting point for designing experiments with this compound, though optimal concentrations will need to be determined empirically for each cell line and MAPK inhibitor.

CompoundConcentrationCell LineEffectReference
Rapamycin40 µMNara-HInhibition of cell proliferation
U0126 (MEK Inhibitor)50 µMNara-HInhibition of MEK/ERK signaling
Rapamycin + U012640 µM + 50 µMNara-HEnhanced induction of apoptosis

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound in combination with a MAPK inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Nara-H, or other relevant lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MAPK inhibitor (e.g., U0126, Trametinib; stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the MAPK inhibitor in complete medium.

  • Add the drug solutions to the wells. Include the following controls:

    • Vehicle control (medium with DMSO)

    • This compound alone (various concentrations)

    • MAPK inhibitor alone (various concentrations)

    • Combination of this compound and MAPK inhibitor (at various concentrations, often in a fixed ratio).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is for verifying the on-target effects of the inhibitors by examining the phosphorylation status of key downstream proteins in the mTOR and MAPK pathways.

Materials:

  • Cancer cells treated as in Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-ERK1/2, anti-ERK1/2, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation and cleavage, normalized to total protein and a loading control (e.g., β-actin).

Visualizations

mTOR_and_MAPK_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K Translation Protein Synthesis Cell Growth S6K->Translation Epirapamycin This compound Epirapamycin->mTORC1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription MAPK_Inhibitor MAPK Inhibitor (e.g., MEK Inhibitor) MAPK_Inhibitor->MEK Inhibits Experimental_Workflow cluster_assays Assays start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h drug_treatment Treat with this compound, MAPK inhibitor, or combination incubate_24h->drug_treatment incubate_drug Incubate for 24-72 hours drug_treatment->incubate_drug mts_assay Perform MTS assay for cell viability incubate_drug->mts_assay western_blot Perform Western blot for pathway inhibition incubate_drug->western_blot data_analysis Data Analysis (Cell viability, protein levels) mts_assay->data_analysis western_blot->data_analysis conclusion Conclusion on synergistic effects data_analysis->conclusion

References

Application of 28-Epirapamycin in Transplant Biology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 28-Epirapamycin, a rapamycin analog, in the field of transplant biology. The information presented is intended to guide researchers in designing and executing experiments to evaluate the immunosuppressive potential of this compound. The protocols and data are based on established research on rapamycin (sirolimus) and its analogs, which are presumed to have a similar mechanism of action to this compound.

Introduction

Organ transplantation is a life-saving procedure for end-stage organ failure. However, the success of transplantation is critically dependent on the prevention of allograft rejection, a process mediated by the recipient's immune system. Immunosuppressive drugs are therefore essential for graft survival. Rapamycin and its analogs, including the mTOR inhibitors, are a class of potent immunosuppressants with a distinct mechanism of action from calcineurin inhibitors.[1][2] They act by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1] This document outlines the application of this compound in transplant biology research, focusing on its mechanism of action, experimental protocols, and relevant quantitative data.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like other rapamycin analogs, exerts its immunosuppressive effects by targeting the mTOR signaling pathway. The process begins with the formation of a complex between the drug and the intracellular protein FKBP12.[1] This complex then binds to and inhibits mTOR, specifically the mTOR Complex 1 (mTORC1).[1] Inhibition of mTORC1 blocks downstream signaling required for the progression of the cell cycle from the G1 to the S phase, thereby preventing the proliferation of T-lymphocytes, which are central to the alloimmune response and organ rejection.

The mTOR pathway is a central regulator of lymphocyte activation, differentiation, and metabolism. By inhibiting mTOR, this compound can modulate various immune cell functions. For instance, mTOR inhibition has been shown to promote the expansion of regulatory T-cells (Tregs), which can help to induce immunological tolerance to the graft.

mTOR_Signaling_Pathway cluster_cell T-Lymphocyte Cytokine_Receptor Cytokine Receptor (e.g., IL-2R) PI3K PI3K Cytokine_Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S6K1->Cell_Cycle_Progression 4EBP1->Cell_Cycle_Progression T_Cell_Proliferation T-Cell Proliferation Cell_Cycle_Progression->T_Cell_Proliferation FKBP12 FKBP12 FKBP12->mTORC1 28_Epirapamycin This compound 28_Epirapamycin->FKBP12

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data from Preclinical Transplant Models

The following tables summarize key quantitative data from preclinical studies using rapamycin in rodent transplant models. This data can serve as a reference for designing studies with this compound.

Table 1: Efficacy of Rapamycin in a Rat Heart Allograft Model

Treatment GroupDose (mg/kg/day)Mean Survival Time (MST) (days)Reference
Untreated Control-6.3 ± 0.5
Rapamycin (i.v.)0.0834.4 ± 12.1
Rapamycin (i.v.)0.874.1 ± 20.2

Table 2: Pharmacokinetic Parameters of Rapamycin in Renal Transplant Patients

ParameterValueReference
Cmax (ng/mL)14.4 ± 5.3
Tmax (h)1.4 ± 0.9
Terminal Half-life (t½; h)62 ± 16
Therapeutic Trough Concentration (ng/mL)5 - 15

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in transplant biology research.

Protocol 1: In Vivo Efficacy Assessment in a Murine Heterotopic Heart Transplant Model

Objective: To determine the in vivo efficacy of this compound in prolonging allograft survival.

Materials:

  • Male BALB/c mice (donors, 8-10 weeks old)

  • Male C57BL/6 mice (recipients, 8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 5% ethanol, 5% Tween 80, 90% saline)

  • Surgical instruments for microsurgery

  • Anesthetics (e.g., isoflurane)

  • Analgesics

Procedure:

  • Animal Model: Perform heterotopic heart transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

  • Treatment Groups:

    • Group 1: Vehicle control (daily intraperitoneal injection)

    • Group 2: this compound (low dose, e.g., 0.1 mg/kg/day, i.p.)

    • Group 3: this compound (medium dose, e.g., 1 mg/kg/day, i.p.)

    • Group 4: this compound (high dose, e.g., 5 mg/kg/day, i.p.)

  • Drug Administration: Begin treatment on the day of transplantation and continue for a specified period (e.g., 14 or 30 days).

  • Monitoring: Palpate the transplanted heart daily to assess its viability. Graft rejection is defined as the cessation of a palpable heartbeat.

  • Data Analysis: Record the day of rejection for each mouse. Construct Kaplan-Meier survival curves and compare the mean survival times between groups using a log-rank test.

Protocol 2: In Vitro Mixed Lymphocyte Reaction (MLR)

Objective: To assess the in vitro immunosuppressive activity of this compound on T-cell proliferation.

Materials:

  • Splenocytes from C57BL/6 mice (responders)

  • Splenocytes from BALB/c mice (stimulators, irradiated)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • 96-well round-bottom plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or plate reader (for non-radioactive assays)

Procedure:

  • Cell Preparation: Isolate splenocytes from C57BL/6 and BALB/c mice. Irradiate the BALB/c splenocytes (stimulators) to prevent their proliferation.

  • Cell Culture: Co-culture responder cells (2 x 10⁵ cells/well) with stimulator cells (4 x 10⁵ cells/well) in 96-well plates.

  • Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the co-cultures. Include a vehicle control.

  • Proliferation Assay: After 72 hours of incubation, pulse the cells with [³H]-thymidine (1 µCi/well) for the final 18 hours.

  • Measurement: Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound Start Start In_Vitro_Assay In Vitro Assessment (Mixed Lymphocyte Reaction) Start->In_Vitro_Assay In_Vivo_Model In Vivo Efficacy Study (Murine Heart Transplant) In_Vitro_Assay->In_Vivo_Model Dose_Ranging Dose-Ranging Study In_Vivo_Model->Dose_Ranging Survival_Analysis Allograft Survival Analysis Dose_Ranging->Survival_Analysis Mechanism_Study Mechanistic Studies (Flow Cytometry, Histology) Survival_Analysis->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis End Conclusion Data_Analysis->End

Figure 2: A typical workflow for the preclinical assessment of this compound.

Conclusion

This compound, as a rapamycin analog, holds significant promise as an immunosuppressive agent in the context of organ transplantation. Its mechanism of action via mTOR inhibition offers a distinct therapeutic approach compared to other immunosuppressants. The provided application notes and protocols offer a framework for researchers to investigate the potential of this compound in preventing allograft rejection and to further elucidate its immunological effects. Rigorous preclinical evaluation, as outlined in this document, is a critical step in the development of this compound for clinical use in transplantation.

References

Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway Following 28-Epirapamycin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy levels.[1] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][2] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and diabetes, making it a key target for drug development.

28-Epirapamycin is a novel analog of rapamycin, a well-characterized inhibitor of mTOR. Rapamycin, and by extension its analogs, typically functions by forming a complex with the FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. This inhibition subsequently affects the phosphorylation of downstream targets such as p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.

Western blotting is a fundamental technique for elucidating the activity of the mTOR pathway. By measuring the phosphorylation status of key proteins in the pathway, researchers can assess the efficacy of inhibitors like this compound. This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound on the mTOR signaling cascade.

mTOR Signaling Pathway

The mTOR pathway is a complex signaling network. mTORC1, which is sensitive to rapamycin, is activated by growth factors and amino acids and promotes protein synthesis by phosphorylating S6K1 and 4E-BP1. mTORC2, which is generally less sensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC -| mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb TSC->Rheb -| mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis -| mTORC2->Akt Actin Actin Cytoskeleton mTORC2->Actin Epirapamycin This compound + FKBP12 Epirapamycin->mTORC1 -|

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., A549, HEK293, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Positive Control: As a positive control for mTOR pathway inhibition, a known mTOR inhibitor like rapamycin can be used in parallel.

B. Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store at -80°C for long-term storage or proceed to the next step.

C. Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Based on the determined concentrations, calculate the volume of each lysate required to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).

D. Western Blotting
  • Sample Preparation: Mix the calculated volume of cell lysate with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein into the wells of a 4-15% Tris-glycine gradient gel. Due to the large size of mTOR (~289 kDa), a lower percentage gel or a gradient gel is recommended. Include a pre-stained protein ladder to monitor separation. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like mTOR.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies for mTOR pathway analysis include:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sample_prep Sample Preparation quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (4°C, O/N) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1h) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Experimental workflow for Western blot analysis.

Data Presentation and Analysis

The intensity of the protein bands should be quantified using densitometry software (e.g., ImageJ). The phosphorylation level of each protein should be normalized to the total level of that protein. Subsequently, the normalized values for the treated samples should be expressed relative to the vehicle-treated control.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment on the mTOR pathway.

Table 1: Effect of this compound on mTORC1 Downstream Targets

Treatment (nM)p-p70S6K (Thr389) / Total p70S6K (Relative Fold Change)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Fold Change)
0 (Vehicle)1.00 ± 0.051.00 ± 0.08
10.85 ± 0.060.90 ± 0.07
100.52 ± 0.040.65 ± 0.05
1000.21 ± 0.030.30 ± 0.04
10000.10 ± 0.020.15 ± 0.03

Table 2: Effect of this compound on Akt Phosphorylation

Treatment (nM)p-Akt (Ser473) / Total Akt (Relative Fold Change)
0 (Vehicle)1.00 ± 0.07
11.10 ± 0.08
101.35 ± 0.09
1001.80 ± 0.12
10002.10 ± 0.15

Note: The increase in p-Akt (Ser473) is a known feedback mechanism upon mTORC1 inhibition, where the S6K1-mediated negative feedback on IRS1 is relieved, leading to increased PI3K/Akt signaling.

Logical_Relationship Epirapamycin This compound Treatment mTORC1_Inhibition Inhibition of mTORC1 Epirapamycin->mTORC1_Inhibition p70S6K_dephos Decreased p-p70S6K mTORC1_Inhibition->p70S6K_dephos fourEBP1_dephos Decreased p-4E-BP1 mTORC1_Inhibition->fourEBP1_dephos Feedback_Activation Feedback Loop Activation (Relief of S6K1 inhibition on IRS1) mTORC1_Inhibition->Feedback_Activation Protein_Syn_Inhibition Inhibition of Protein Synthesis p70S6K_dephos->Protein_Syn_Inhibition fourEBP1_dephos->Protein_Syn_Inhibition Akt_phos Increased p-Akt Feedback_Activation->Akt_phos

Figure 3: Logical relationship of expected experimental outcomes.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage. Ensure good contact between gel and membrane.
Primary/secondary antibody concentration too lowIncrease antibody concentration or incubation time.
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).
Insufficient washingIncrease the number and duration of washing steps.
Antibody concentration too highDecrease the concentration of primary or secondary antibodies.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody. Perform a literature search for antibody validation.
Protein degradationEnsure protease and phosphatase inhibitors are always used and samples are kept cold.

Conclusion

This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the effects of the novel mTOR inhibitor, this compound, on the mTOR signaling pathway. The detailed protocols and expected data presentation will guide researchers in accurately assessing the inhibitory potential and mechanism of action of this and other related compounds. Careful execution of these protocols will yield valuable insights into the efficacy of novel therapeutics targeting the mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 28-Epirapamycin Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activity and optimal concentrations for 28-Epirapamycin is limited in publicly available literature. It is described as a semi-synthetic derivative and an impurity of Rapamycin.[1][2] Therefore, this guide is based on the well-established data for Rapamycin, its parent compound. Researchers should use this information as a starting point and perform careful dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of the macrolide antibiotic Rapamycin.[3] Like Rapamycin, it is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, survival, and metabolism.[4] this compound, similar to Rapamycin, is thought to form a complex with the intracellular receptor FKBP12, and this complex then binds to the FRB domain of mTOR, inhibiting its activity. The inhibition of mTOR signaling disrupts pathways involved in protein and lipid synthesis, and can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.

Q2: What is a typical starting concentration range for this compound in cell culture?

Based on data for Rapamycin, a general starting concentration range for inhibiting mTORC1 is between 10 nM and 100 nM. However, the optimal concentration is highly cell-type dependent. Some cancer cell lines show sensitivity to Rapamycin with IC50 values less than 1 nM, while others require concentrations around 100 nM for effective inhibition of mTORC1 signaling. For inducing apoptosis, higher concentrations in the micromolar range may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with this compound?

The treatment duration with Rapamycin analogs is dependent on the biological question being investigated.

  • Short-term (1-24 hours): Sufficient for observing effects on signaling pathways, such as the dephosphorylation of mTORC1 substrates like p70 S6 kinase.

  • Long-term (48-72 hours or longer): Often required to assess effects on cell proliferation, viability, and apoptosis.

It is important to note that the inhibitory effects of Rapamycin are often concentration- and time-dependent. Therefore, time-course experiments are recommended to determine the optimal treatment window for your specific cell line and desired outcome.

Q4: What is the best solvent for this compound and what is a safe final concentration in culture?

Like Rapamycin, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution. It is critical to keep the final concentration of the solvent in the cell culture medium low, typically below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No effect or inconsistent results Concentration too low: The concentration of this compound may be insufficient to inhibit mTOR in your specific cell line.Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. Verify target engagement by assessing the phosphorylation status of mTORC1 downstream targets like S6K1 or 4E-BP1 via Western blot.
Inactive compound: The this compound stock solution may have degraded.Prepare a fresh stock solution. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cell line resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors.Confirm the expression and activity of mTOR pathway components in your cell line. Consider using a different mTOR inhibitor or combination therapies.
Incorrect timing: The endpoint measurement might be at a time point where the effect is not yet apparent or has already diminished.Optimize the timing of your assay in relation to the treatment duration by performing a time-course experiment.
High cell death/toxicity Concentration too high: The concentration of this compound may be cytotoxic to your cells.Perform a dose-response curve to identify a concentration that inhibits the target without causing excessive cell death. An MTT or other cell viability assay is recommended.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is below 0.1%. Include a vehicle-only control to assess solvent toxicity.
Prolonged exposure: Long-term treatment can lead to off-target effects and cellular stress.Optimize the treatment duration. Shorter incubation times may be sufficient to observe the desired effect on signaling pathways.
Variability between experiments Inconsistent cell density: Seeding cells at different densities can affect their growth rate and response to treatment.Standardize the cell seeding density for all experiments. Ensure even cell distribution in the culture vessels.
Passage number effects: The characteristics and sensitivity of cell lines can change with increasing passage numbers.Use cells within a defined and consistent passage number range for all experiments.
Inconsistent reagent preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results.Prepare a master mix of the final this compound concentration in the culture medium to add to the cells, ensuring consistency across replicates and experiments.

Data Presentation: Rapamycin IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rapamycin in different human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Cell LineCancer TypeIncubation Time (hours)IC50
HEK293Embryonic KidneyNot Specified0.1 nM
HTB-26Breast CancerNot Specified10-50 µM
PC-3Pancreatic CancerNot Specified10-50 µM
HepG2Hepatocellular CarcinomaNot Specified10-50 µM
HCT116Colorectal CancerNot Specified22.4 µM

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing mTORC1 Inhibition by Western Blot

This protocol describes how to measure the phosphorylation status of a key mTORC1 downstream target, p70 S6 Kinase (S6K1), to confirm the inhibitory activity of this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389) and anti-total-p70S6K

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total p70S6K as a loading control.

  • Analysis: Quantify the band intensities and normalize the phospho-p70S6K signal to the total p70S6K signal to determine the extent of mTORC1 inhibition.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Epirapamycin This compound + FKBP12 Epirapamycin->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Line Selection Seeding 1. Seed Cells in 96-well Plate Start->Seeding Treatment 2. Treat with this compound (Dose-Response) Seeding->Treatment Incubation 3. Incubate for 24, 48, 72h Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50 5. Determine IC50 Value Viability_Assay->IC50 Western_Blot 6. Validate with Western Blot (p-S6K) IC50->Western_Blot End End: Optimal Concentration Determined Western_Blot->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide Problem Problem: Inconsistent or Unexpected Results No_Effect No Effect Observed Problem->No_Effect High_Toxicity High Cell Toxicity Problem->High_Toxicity Check_Concentration Is Concentration Optimal? No_Effect->Check_Concentration Check_Viability Is Concentration Too High? High_Toxicity->Check_Viability Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Check_Compound Is Compound Active? Check_Concentration->Check_Compound Yes Check_Viability->Dose_Response Yes Check_Solvent Is Solvent Concentration <0.1%? Check_Viability->Check_Solvent No Fresh_Stock Action: Prepare Fresh Stock Check_Compound->Fresh_Stock No Check_Controls Are Controls Included? Check_Compound->Check_Controls Yes Reduce_Solvent Action: Reduce Solvent Concentration Check_Solvent->Reduce_Solvent No Check_Solvent->Check_Controls Yes Include_Controls Action: Include Vehicle & Positive Controls Check_Controls->Include_Controls No

Caption: Troubleshooting decision tree for this compound experiments.

References

Preventing degradation of 28-Epirapamycin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 28-Epirapamycin in solution. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a macrolide and an epimer of Rapamycin (also known as Sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[2] Due to its biological activity, this compound is of interest in various research fields, including oncology and immunology.[2] Like its parent compound, Rapamycin, this compound is susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Understanding and controlling its stability is therefore crucial for reliable research outcomes.

Q2: What are the primary degradation pathways for this compound in solution?

A2: While specific studies on this compound are limited, its degradation pathways are expected to be similar to those of Rapamycin. The primary degradation pathways for Rapamycin, and likely for this compound, are:

  • Hydrolysis: The macrolide ring, which contains a lactone (cyclic ester) functional group, is susceptible to hydrolysis, particularly under basic conditions.[3][4] This leads to the formation of a ring-opened product, analogous to secorapamycin for Rapamycin.

  • Oxidation: The triene region of the molecule is a major site for oxidation. Autoxidation can be initiated by exposure to air and light, leading to the formation of various oxidation products, including epoxides and ketones. This process can be accelerated by the presence of azoinitiators.

  • Epimerization: Under certain conditions, this compound can potentially interconvert with other isomers. For Rapamycin, isomerization has been observed in different solvents.

Q3: What are the optimal storage conditions for this compound solutions?

A3: Based on the known instability of Rapamycin and its analogs, the following storage conditions are recommended for this compound solutions to minimize degradation:

  • Temperature: Store stock solutions at -20°C or lower. For long-term storage, -80°C is preferable.

  • Light: Protect solutions from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage of the solid compound, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Solvent: Prepare stock solutions in high-purity, anhydrous solvents such as DMSO or ethanol. Aqueous solutions should be prepared fresh and used immediately, as they are more prone to hydrolysis. Do not store aqueous solutions for more than one day.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Confirm the concentration and purity of the stock solution periodically using HPLC.
Inconsistent results between experiments. Inconsistent concentration of the active compound due to degradation.Standardize the preparation and handling of this compound solutions. Ensure consistent storage times and conditions for all solutions used in a study. Use a stability-indicating HPLC method to assess the integrity of the solution before use.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.Compare the chromatogram to a freshly prepared standard. If new peaks are present, consider the likely degradation pathways (hydrolysis, oxidation) to tentatively identify them. Use mass spectrometry (LC-MS) for definitive identification of degradation products.
Precipitation of the compound in my aqueous buffer. Low aqueous solubility of this compound.Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. The use of co-solvents may be necessary, but their effect on stability should be considered. Rapamycin, for instance, has very poor water solubility (around 2.6 µg/mL).

Data on Rapamycin Stability (as a proxy for this compound)

The following tables summarize stability data for Rapamycin, which can serve as a guide for handling this compound.

Table 1: Effect of pH on Rapamycin Half-Life in Aqueous Solution

Conditions Apparent pH Apparent Half-Life (hours)
30/70 (v/v) Acetonitrile/Water with 23.7 mM MeCOONH47.3890
30/70 (v/v) Acetonitrile/Water with 237 mM MeCOONH47.3200
30/70 (v/v) Acetonitrile/Water with NaOH12.2Reduced by 3 orders of magnitude compared to pH 7.3

Table 2: Effect of Solvents and Storage Temperature on Rapamycin Stability

Formulation Storage Temperature Half-Life (days)
SMEDDS* with PEG 400/ethanol25°C158.4 ± 11.2
40°C45.3 ± 3.8
SMEDDS* with Propylene Glycol25°C185.7 ± 13.5
40°C52.8 ± 4.7
SMEDDS* with Glycerol Formal25°C103.5 ± 8.9
40°C28.6 ± 2.5

*Self-Microemulsifying Drug Delivery System

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H2O2 (1:1 v/v) and keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 24, 48, and 72 hours. Also, heat a solution of the compound at 70°C for the same time points.

    • Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC-UV and HPLC-MS.

Protocol 2: Stability-Indicating HPLC Method

This method is intended to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Column Temperature: 50°C.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis (e.g., high pH) This compound->Hydrolysis Oxidation Oxidation (e.g., O2, light) This compound->Oxidation Epimerization Epimerization (e.g., solvent) This compound->Epimerization Ring-Opened Product Ring-Opened Product Hydrolysis->Ring-Opened Product Oxidation Products\n(Epoxides, Ketones) Oxidation Products (Epoxides, Ketones) Oxidation->Oxidation Products\n(Epoxides, Ketones) Other Isomers Other Isomers Epimerization->Other Isomers

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Stock Solution Stock Solution Acid/Base Hydrolysis Acid/Base Hydrolysis Stock Solution->Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Stock Solution->Oxidation (H2O2) Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photostability Photostability Stock Solution->Photostability HPLC-UV HPLC-UV Acid/Base Hydrolysis->HPLC-UV Oxidation (H2O2)->HPLC-UV Thermal Stress->HPLC-UV Photostability->HPLC-UV HPLC-MS HPLC-MS HPLC-UV->HPLC-MS Identify Degradants Identify Degradants HPLC-MS->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method

Caption: Workflow for a forced degradation study.

mTOR_pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits This compound This compound This compound->mTORC1 inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: In Vitro Activity of 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the in vitro activity of 28-Epirapamycin, a potent mTOR inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a semi-synthetic derivative of rapamycin that functions as a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] mTOR is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism.[3] By inhibiting mTOR, this compound can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.

Q2: What are the primary in vitro assays to confirm the activity of this compound?

A2: The primary in vitro assays to confirm the activity of this compound focus on its effects as an mTOR inhibitor. These include:

  • Cell Proliferation and Viability Assays: To measure the dose-dependent inhibition of cancer cell growth.

  • Western Blotting: To detect the inhibition of mTOR signaling by analyzing the phosphorylation status of its downstream targets.

  • Cell Cycle Analysis: To determine if this compound induces cell cycle arrest.

  • In Vitro Kinase Assays: To directly measure the inhibitory effect on mTOR kinase activity.

Q3: Which downstream targets of mTOR should I analyze by Western blot?

A3: To confirm mTORC1 inhibition, you should analyze the phosphorylation of p70 S6 Kinase (p70S6K) at Thr389 and the phosphorylation of 4E-BP1 at Thr37/46. For mTORC2 inhibition, a key marker is the phosphorylation of Akt at Ser473. A decrease in the phosphorylation of these sites upon treatment with this compound indicates its inhibitory activity.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the mTOR signaling pathway and a general experimental workflow for confirming the in vitro activity of this compound.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Epirapamycin This compound Epirapamycin->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits mTOR cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (MTT or SRB) treatment->proliferation_assay western_blot Western Blot Analysis (p-p70S6K, p-4E-BP1, p-Akt) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) proliferation_assay->data_analysis western_blot->data_analysis cell_cycle->data_analysis conclusion Conclusion: Confirm this compound In Vitro Activity data_analysis->conclusion

Caption: General experimental workflow for confirming this compound activity.

Troubleshooting Guides

Cell Proliferation and Viability Assays (MTT & SRB)

Q: How do I perform a cell proliferation assay to test this compound?

A: Both MTT and SRB assays are reliable methods. The SRB assay measures total cellular protein content, while the MTT assay measures mitochondrial metabolic activity.

Detailed Protocol: SRB Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510-570 nm using a microplate reader.

Troubleshooting: Cell Proliferation Assays
Issue Potential Cause & Solution
High background absorbance- Cause: Contamination of media, or the compound directly reduces MTT. - Solution: Use sterile technique. For MTT, run a cell-free control with the compound to check for direct reduction. Consider using the SRB assay as an alternative.
Low signal or absorbance readings- Cause: Low cell number, insufficient incubation time with the reagent. - Solution: Optimize cell seeding density. Increase incubation time with MTT or SRB. Ensure complete solubilization of formazan crystals (MTT) or bound dye (SRB).
High variability between replicate wells- Cause: Uneven cell seeding, edge effects in the 96-well plate. - Solution: Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS or media.

Representative Data: IC50 Values of Rapamycin and Analogs in Cancer Cell Lines

Cell LineCancer TypeCompoundIC50Incubation TimeReference
MDA-MB-231Triple-Negative Breast CancerRapamycin7.39 ± 0.61 µM72 h
MCF-7ER+ Breast CancerRapamycin~20 nM4 days
T98GGlioblastomaRapamycin2 nM72 h
U87-MGGlioblastomaRapamycin1 µM72 h
Canine MelanomaMelanomaRapamycin0.1 - 10 µM72 h
Canine MelanomaMelanomaEverolimus0.1 - 10 µM72 h
Western Blotting for mTOR Pathway Proteins

Q: What is a reliable protocol for detecting phosphorylated mTOR targets?

A: Detecting phosphorylated proteins requires special care to prevent dephosphorylation during sample preparation.

Detailed Protocol: Western Blotting

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe with antibodies against the total proteins (total p70S6K, 4E-BP1, Akt) and a loading control (e.g., GAPDH or β-actin).

Troubleshooting: Western Blotting for Phosphoproteins
Issue Potential Cause & Solution
Weak or no signal- Cause: Low abundance of phosphorylated protein, phosphatase activity during sample prep. - Solution: Always use fresh phosphatase inhibitors. Load more protein per lane. Use a more sensitive ECL substrate.
High background- Cause: Inappropriate blocking agent (e.g., milk), non-specific antibody binding. - Solution: Use 5% BSA in TBST for blocking. Optimize primary antibody concentration and increase the number of washes.
Inconsistent results- Cause: Variable protein loading or transfer efficiency. - Solution: Perform accurate protein quantification. Check transfer efficiency with Ponceau S staining. Always normalize the phosphorylated protein signal to the total protein and a loading control.
Cell Cycle Analysis by Flow Cytometry

Q: How can I use flow cytometry to see if this compound causes cell cycle arrest?

A: Cell cycle analysis using propidium iodide (PI) staining is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture and treat cells with this compound for the desired time (e.g., 24-48 hours).

  • Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes on ice or at -20°C.

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate for better resolution. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Troubleshooting: Cell Cycle Analysis
Issue Potential Cause & Solution
Poor resolution of G1, S, and G2/M peaks (high CV)- Cause: High flow rate, improper cell handling, insufficient PI staining. - Solution: Use the lowest flow rate setting. Handle cells gently to avoid lysis. Ensure optimal PI and RNase concentrations and incubation times.
Large sub-G1 peak- Cause: Significant apoptosis is occurring. - Solution: This may be an expected outcome of the treatment. You can quantify this peak as an indicator of apoptotic cells.
Presence of cell aggregates- Cause: Incomplete dissociation of adherent cells, high cell concentration. - Solution: Ensure a single-cell suspension before fixation. Filter the cell suspension through a nylon mesh. Use pulse-width vs. pulse-area gating during analysis to exclude doublets.

References

Technical Support Center: Semi-synthesis of 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 28-Epirapamycin semi-synthesis from rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the semi-synthesis of this compound from rapamycin?

The most commonly cited method for the semi-synthesis of this compound is the epimerization of rapamycin at the C28 position. This is typically achieved using a Lewis acid catalyst, with titanium tetraisopropoxide (Ti(OiPr)₄) being a frequently reported reagent for this transformation.[1][2] The reaction proceeds under mild conditions, generally at room temperature in a suitable organic solvent like dichloromethane (CH₂Cl₂).

Q2: What is the underlying mechanism of the epimerization reaction?

The epimerization of rapamycin to this compound mediated by titanium tetraisopropoxide occurs through a retroaldol/aldol reaction sequence.[1] This involves the opening of the macrocyclic ring between C28 and C29, followed by a re-cyclization. This process allows for the inversion of the stereocenter at the C28 position.

Q3: What are the main challenges in achieving a high yield of this compound?

The primary challenge is the formation of a mixture of diastereomers. The reaction establishes an equilibrium between rapamycin and its other C28 and C29 epimers.[1] At equilibrium, this compound is the major product, but other isomers will also be present, which reduces the theoretical maximum yield of the desired product. Additionally, rapamycin is a sensitive molecule, and improper handling or reaction conditions can lead to degradation and the formation of byproducts.[3]

Q4: What are the common side products and how can their formation be minimized?

A common side product is secorapamycin, the ring-opened hydrolysis product of rapamycin. Its formation can be minimized by using anhydrous reaction conditions. Rapamycin is also susceptible to degradation under strongly acidic or basic conditions. Autoxidation can also occur, leading to a variety of oxidation products. To minimize side product formation, it is crucial to use dry solvents, an inert atmosphere (e.g., argon or nitrogen), and to avoid exposure to strong acids, bases, and excessive light.

Q5: How can I purify this compound from the reaction mixture?

High-Performance Liquid Chromatography (HPLC) is the most effective method for separating this compound from the remaining rapamycin and other diastereomers. Both normal-phase and reversed-phase HPLC can be employed. The selection of the column and mobile phase will be critical for achieving good separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Rapamycin 1. Inactive catalyst (Titanium tetraisopropoxide).2. Insufficient reaction time.3. Low reaction temperature.1. Use a fresh, unopened bottle of Ti(OiPr)₄ or purify the existing stock. The catalyst is moisture-sensitive.2. Monitor the reaction progress by HPLC to ensure it has reached equilibrium. The reaction can take several hours.3. While the reaction proceeds at room temperature, a slight increase in temperature (e.g., to 30-40°C) may increase the reaction rate. However, be cautious as higher temperatures can promote degradation.
Low Yield of this compound Despite Good Conversion 1. The reaction has reached equilibrium, and the ratio of diastereomers is as expected.2. Degradation of the product during workup or purification.1. The equilibrium ratio is an inherent limitation of this reaction. Consider strategies to shift the equilibrium, such as selective precipitation or crystallization of the desired epimer if feasible, though this is not commonly reported.2. Avoid exposure to acidic or basic conditions during workup. Use a neutral quench (e.g., saturated aqueous sodium bicarbonate) carefully. Minimize the time the product is on the silica gel column if using normal-phase chromatography, as silica can be slightly acidic.
Formation of Significant Amounts of Secorapamycin Presence of water in the reaction mixture.1. Use anhydrous solvents. Dry dichloromethane over a suitable drying agent (e.g., CaH₂) and distill it before use.2. Ensure all glassware is oven-dried before use.3. Run the reaction under a dry, inert atmosphere (argon or nitrogen).
Poor Separation of Diastereomers by HPLC 1. Inappropriate HPLC column.2. Unoptimized mobile phase.1. For reversed-phase HPLC, a C8 or C18 column can be effective. For normal-phase HPLC, a silica column can be used.2. For reversed-phase, a mobile phase of methanol/water or acetonitrile/water is a good starting point. For normal-phase, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethanol or isopropanol can be used. Methodical optimization of the solvent gradient and isocratic holds will be necessary.
Presence of Multiple Unidentified Peaks in HPLC 1. Autoxidation of rapamycin and its epimers.2. Use of a non-inert atmosphere.1. Degas all solvents before use.2. Keep the reaction and purified product under an inert atmosphere and protected from light.

Quantitative Data Summary

Table 1: Equilibrium Composition of Rapamycin Epimerization

CompoundStereochemistry at C28Stereochemistry at C29Approximate Ratio at Equilibrium
RapamycinRS1
This compound S S ~7
Diastereomer 3RR1
Diastereomer 4SR1

Data is based on the Ti(OiPr)₄ mediated epimerization of rapamycin as reported in the literature. The exact ratios can vary based on specific reaction conditions.

Experimental Protocols

Detailed Methodology for the Semi-synthesis of this compound

Objective: To epimerize rapamycin at the C28 position to obtain this compound.

Materials:

  • Rapamycin

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve rapamycin in anhydrous dichloromethane. A typical starting concentration would be in the range of 10-50 mg/mL.

  • Reaction Initiation: To the stirred solution of rapamycin at room temperature, add titanium (IV) isopropoxide. A starting point for the amount of catalyst is typically 0.5 to 2.0 equivalents relative to rapamycin.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC. The reaction is expected to reach equilibrium after several hours.

  • Reaction Quench: Once the reaction has reached equilibrium (i.e., the ratio of the diastereomers is stable), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude mixture of diastereomers by preparative HPLC to isolate this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Semi-synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Dissolve Rapamycin in anhydrous CH2Cl2 under Argon add_catalyst Add Ti(OiPr)4 (Room Temperature) prep->add_catalyst monitor Monitor by HPLC until equilibrium add_catalyst->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 & Concentrate extract->dry purify Purify by Preparative HPLC dry->purify product Pure this compound purify->product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_low_conversion_solutions Low Conversion Solutions cluster_good_conversion_solutions Good Conversion, Low Yield Solutions start Low Yield of this compound check_conversion Check Rapamycin Conversion by HPLC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion Good inactive_catalyst Check/Replace Ti(OiPr)4 low_conversion->inactive_catalyst increase_time Increase Reaction Time low_conversion->increase_time increase_temp Slightly Increase Temperature low_conversion->increase_temp equilibrium Equilibrium Limitation (Accept Ratio) good_conversion->equilibrium degradation Check for Degradation (e.g., Secorapamycin) good_conversion->degradation optimize_purification Optimize Purification degradation->optimize_purification signaling_pathway Reaction Pathway and Side Reactions cluster_side_reactions Potential Side Reactions rapamycin Rapamycin epimerization Ti(OiPr)4 (Retroaldol/Aldol) rapamycin->epimerization hydrolysis Hydrolysis (H2O) rapamycin->hydrolysis autoxidation Autoxidation (O2) rapamycin->autoxidation epirapamycin This compound (Major Product) epimerization->epirapamycin Equilibrium other_diastereomers Other Diastereomers epimerization->other_diastereomers Equilibrium epirapamycin->epimerization other_diastereomers->epimerization secorapamycin Secorapamycin hydrolysis->secorapamycin oxidation_products Oxidation Products autoxidation->oxidation_products

References

Technical Support Center: 28-Epirapamycin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 28-Epirapamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the development of resistance in cancer cells.

Disclaimer: this compound is an epimer of rapamycin. While specific data on resistance mechanisms to this compound are limited, the information provided here is based on extensive research on rapamycin and its analogs (rapalogs). The underlying mechanisms of action and resistance are expected to be highly similar.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like rapamycin, is an inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It forms a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4] Inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1]

Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?

A2: Intrinsic resistance to rapamycin analogs can occur through several mechanisms:

  • Mutations in the mTOR pathway: Pre-existing mutations in the MTOR gene, particularly in the FRB domain, can prevent the binding of the this compound-FKBP12 complex, rendering the drug ineffective.

  • Low FKBP12 expression: Insufficient levels of the FKBP12 protein will limit the formation of the inhibitory complex.

  • Activation of bypass signaling pathways: Cancer cells can have upregulated parallel signaling pathways, such as the PI3K/Akt or MAPK pathways, which can overcome the growth-inhibitory effects of mTORC1 blockade.

  • High levels of Phosphatidic Acid (PA): PA can compete with rapamycin for binding to mTOR, and elevated levels of PA have been correlated with rapamycin resistance.

Q3: My cancer cell line initially responded to this compound but has now developed acquired resistance. What are the likely mechanisms?

A3: Acquired resistance often emerges through the selection of cells with specific molecular changes, including:

  • Upregulation of ABC transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively efflux this compound from the cell, reducing its intracellular concentration and efficacy.

  • Secondary mutations in MTOR: Similar to intrinsic resistance, mutations in the FRB domain can arise under selective pressure.

  • Feedback loop activation: Inhibition of mTORC1 can lead to the activation of feedback loops that reactivate pro-survival pathways. For instance, S6K1 inhibition can relieve its negative feedback on insulin receptor substrate-1 (IRS-1), leading to PI3K/Akt reactivation.

  • Alterations in autophagy: While mTORC1 inhibition typically induces autophagy, some cancer cells can develop resistance by modulating autophagic pathways to promote survival.

Q4: How can I overcome this compound resistance in my experiments?

A4: Several strategies can be explored to circumvent resistance:

  • Combination therapy: Combining this compound with inhibitors of bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) can create a synergistic anti-cancer effect.

  • Inhibition of ABC transporters: Using specific inhibitors for ABC transporters can restore the intracellular concentration of this compound.

  • Next-generation mTOR inhibitors: ATP-competitive mTOR inhibitors, which target the kinase domain of both mTORC1 and mTORC2, may be effective in cells with FRB domain mutations. Bivalent inhibitors that bind to both the FRB and kinase domains are also in development.

  • Modulation of autophagy: Depending on the context, either inducing or inhibiting autophagy in combination with this compound could be a viable strategy.

Troubleshooting Guides

Issue 1: No observed effect on cell proliferation
Possible Cause Troubleshooting Steps
Cell line insensitivity Confirm the mTOR dependency of your cell line. Not all cancer cells are sensitive to mTORC1 inhibition. Consider testing a panel of cell lines with known sensitivities.
Incorrect drug concentration Perform a dose-response curve to determine the optimal concentration. Some cell lines may require higher concentrations than others.
Drug degradation Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -20°C or lower.
Insufficient treatment duration Extend the incubation time. Effects on cell proliferation may take 48-72 hours or longer to become apparent.
Solvent issues Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability. Include a vehicle-only control in all experiments.
Issue 2: High variability between experiments
Possible Cause Troubleshooting Steps
Inconsistent cell seeding density Optimize and standardize the cell seeding density to ensure consistent cell growth rates across experiments.
Variations in drug preparation Prepare fresh dilutions of this compound from a single stock for each experiment to minimize variability.
Passage number of cells Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Assay timing Standardize the timing of drug addition and the duration of the assay to ensure reproducibility.
Issue 3: Suspected ABC transporter-mediated resistance
Possible Cause Troubleshooting Steps
Increased drug efflux Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp) in a flow cytometry-based efflux assay to measure transporter activity in the presence and absence of this compound.
Upregulation of transporter expression Perform qRT-PCR or Western blotting to quantify the mRNA and protein levels of common ABC transporters (ABCB1, ABCC1, ABCG2) in your resistant cell lines compared to the parental sensitive line.
Confirmation of transporter involvement Treat resistant cells with this compound in combination with a known inhibitor of the suspected ABC transporter (e.g., verapamil for P-gp) to see if sensitivity is restored.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: For MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for mTOR Pathway Activation
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Example IC50 Values for Rapamycin Analogs in Sensitive vs. Resistant Cancer Cell Lines
Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceResistance Mechanism
MCF-7Rapamycin~5 nM>1 µM>200mTOR (F2108L) mutation
A549Everolimus~10 nM~500 nM50ABCB1 upregulation
U87-MGTemsirolimus~20 nM~800 nM40PI3K pathway activation

Note: These are representative values from the literature on rapamycin analogs and may vary depending on the specific experimental conditions.

Visualizations

mTOR_Signaling_Pathway mTORC1 Signaling and this compound Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits Epirapamycin This compound + FKBP12 Epirapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Assessing this compound Resistance start Start with Sensitive Cancer Cell Line culture Culture cells with increasing concentrations of This compound start->culture resistance Establish Resistant Cell Line culture->resistance viability Confirm Resistance (Cell Viability Assay) resistance->viability mechanism Investigate Resistance Mechanism viability->mechanism sequencing mTOR Sequencing mechanism->sequencing western Western Blot (Signaling Pathways) mechanism->western q_pcr qRT-PCR (ABC Transporters) mechanism->q_pcr efflux Efflux Assay mechanism->efflux overcome Test Strategies to Overcome Resistance mechanism->overcome combo Combination Therapy overcome->combo inhibitors ABC Transporter Inhibitors overcome->inhibitors

References

Common pitfalls in 28-Epirapamycin experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 28-Epirapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls in experimental design and to offer troubleshooting support.

Disclaimer: this compound is a semisynthetic derivative and known impurity of rapamycin.[1][2] Publicly available data on the specific biological activity and experimental protocols for this compound are limited. The information provided herein is largely based on established protocols and common issues encountered with rapamycin, a potent mTOR inhibitor with a similar structure and mechanism of action.[1][3] Researchers should consider this guidance as a starting point and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating upon dilution in aqueous media. How can I prevent this?

A1: This is a common issue due to the low aqueous solubility of rapamycin and its analogs. To prevent precipitation:

  • Slow Dilution: Add the aqueous medium to your concentrated DMSO stock solution slowly while vortexing or mixing. Avoid adding the DMSO stock directly to the full volume of aqueous buffer.

  • Serial Dilution: Perform serial dilutions in your organic solvent (e.g., DMSO) to lower the concentration before the final dilution into the aqueous medium.

  • Vehicle Control: Always include a vehicle control with the same final concentration of DMSO in your experiments to account for any solvent-induced effects. The final DMSO concentration in cell culture should typically be below 0.5%.

Q2: I am not observing the expected inhibition of cell proliferation after treatment with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors. This can be influenced by the genetic background of the cells, such as the status of the PI3K/Akt/mTOR pathway.

  • Concentration and Duration: The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) and vary the treatment duration (e.g., 24, 48, 72 hours).

  • Feedback Loop Activation: Inhibition of mTORC1 by rapamycin analogs can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival and proliferation. It is advisable to probe for phosphorylation of Akt (Ser473) to assess this possibility.

Q3: I am seeing high variability in my results between experiments. What are the common sources of inconsistency?

A3: Common sources of variability in experiments with rapamycin analogs include:

  • Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The compound is unstable in aqueous solutions, with degradation being dependent on pH and temperature.

  • Solvent Consistency: Use a consistent source and grade of solvent (e.g., DMSO) for preparing your stock solutions.

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all influence the cellular response to treatment.

Q4: What are the potential off-target effects of this compound?

A4: As an analog of rapamycin, this compound is expected to primarily target mTORC1. However, prolonged treatment with rapamycin has been shown to also inhibit the assembly and function of mTORC2 in some cell types.[4] Potential off-target effects of mTOR inhibitors can include metabolic changes like hyperglycemia and hyperlipidemia. It is crucial to confirm the specific effects in your experimental system.

Troubleshooting Guides

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for rapamycin, which can be used as a starting point for experiments with this compound. Note: These values are illustrative and require optimization for your specific cell line and experimental conditions.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in DMSOStore at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Working Concentration (In Vitro) 1 nM - 10 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time (Cell Culture) 24 - 72 hoursTime-course experiments are recommended to identify the optimal treatment duration.
IC50 (Rapamycin) 0.1 nM in HEK293 cellsVaries significantly depending on the cell line and assay conditions.

Experimental Workflow for Preparing this compound Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock_prep Dissolve this compound in 100% DMSO (e.g., 10 mM) aliquot Aliquot into single-use tubes stock_prep->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw serial_dilution Perform serial dilutions in DMSO (optional) thaw->serial_dilution final_dilution Slowly add to pre-warmed cell culture medium while mixing serial_dilution->final_dilution use_immediately Use immediately final_dilution->use_immediately

Workflow for preparing this compound solutions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of mTOR Pathway

This protocol allows for the assessment of the phosphorylation status of key downstream targets of mTORC1.

  • Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound for the chosen duration. It is often beneficial to serum-starve cells for a few hours before treatment and then stimulate with serum or growth factors to activate the mTOR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Troubleshooting Logic

mTOR Signaling Pathway

The following diagram illustrates the simplified mTOR signaling pathway and the expected point of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 p70S6K p70S6K mTORC1->p70S6K P 4E-BP1 4E-BP1 mTORC1->4E-BP1 P Akt Akt mTORC2->Akt P (Ser473) Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Akt->mTORC1 Feedback Inhibition This compound This compound This compound->mTORC1 Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation

Simplified mTOR signaling pathway with this compound inhibition.

Troubleshooting Logic for Unexpected Western Blot Results

WB_Troubleshooting start Unexpected WB Results q3 Are loading controls consistent? start->q3 q1 Is p-p70S6K decreased? a1_yes mTORC1 inhibition is likely successful. q1->a1_yes Yes a1_no Check drug concentration, treatment time, and cell line sensitivity. q1->a1_no No q2 Is p-Akt (Ser473) increased? a1_yes->q2 a2_yes Feedback loop activation may be masking the inhibitory effect. q2->a2_yes Yes a2_no No evidence of feedback activation. q2->a2_no No q3->q1 Yes a3_no Unequal protein loading. Re-quantify and re-load. q3->a3_no No

References

28-Epirapamycin interference with analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Epirapamycin. The information addresses potential interference with analytical assays and offers guidance on best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Rapamycin?

This compound is a stereoisomer (epimer) of Rapamycin (also known as Sirolimus), differing in the stereochemical configuration at the 28th carbon position. It is often found as an impurity in Rapamycin preparations and can also be formed through the epimerization of Rapamycin under certain conditions.[1][2] Like Rapamycin, this compound is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[2]

Q2: What is the primary mechanism of action of this compound?

This compound functions as an mTOR inhibitor.[2] It forms a complex with the intracellular receptor FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting its kinase activity. This leads to a downstream cascade of effects, including the inhibition of protein synthesis and cell cycle arrest.

Q3: Can this compound interfere with analytical assays for Rapamycin?

Yes, the presence of this compound can significantly interfere with the accurate quantification of Rapamycin, particularly in immunoassays and chromatographic methods that are not specifically optimized for their separation. Due to their structural similarity, antibodies used in immunoassays may cross-react with this compound, leading to overestimation of Rapamycin concentrations.[3] In chromatographic assays like HPLC and LC-MS/MS, co-elution of these epimers can occur if the method lacks sufficient resolution, resulting in inaccurate quantification.

Q4: Under what conditions can Rapamycin convert to this compound?

Epimerization of Rapamycin to this compound can occur under certain conditions, including exposure to mild Lewis acids or bases. This conversion can happen during synthesis, purification, storage, or even during sample preparation for analysis if conditions are not carefully controlled. Forced degradation studies have shown that Rapamycin can undergo autoxidation and isomerization under stress conditions.

Troubleshooting Guides

Immunoassay Interference

Problem: My Rapamycin concentrations measured by immunoassay are unexpectedly high or inconsistent.

Possible Cause: Cross-reactivity of the assay antibody with this compound or other Rapamycin analogs present in the sample. Immunoassays for sirolimus are known to have cross-reactivity with its metabolites and other structurally similar compounds.

Troubleshooting Steps:

  • Confirm Specificity: Contact the immunoassay manufacturer to obtain data on the cross-reactivity of their antibody with this compound and other known Rapamycin impurities or metabolites.

  • Method Comparison: Analyze a subset of samples using a more specific method, such as a validated LC-MS/MS assay capable of separating Rapamycin from its epimers, and compare the results with your immunoassay data. A significant positive bias in the immunoassay results would suggest cross-reactivity.

  • Sample Dilution: Analyze serial dilutions of your sample. If the measured concentration does not scale linearly with the dilution factor, it may indicate the presence of interfering substances.

Chromatographic Separation Issues

Problem: I am unable to resolve Rapamycin and this compound peaks using my HPLC method.

Possible Cause: The chromatographic conditions (column, mobile phase, temperature) are not optimized for the separation of these structurally similar epimers.

Troubleshooting Steps:

  • Column Selection: Utilize a high-resolution column, such as a C8 or C18 column with a smaller particle size (e.g., ≤ 3 µm), to enhance separation efficiency.

  • Mobile Phase Optimization:

    • Adjust the mobile phase composition. A mixture of methanol and water is often used for Rapamycin analysis. Fine-tuning the ratio can improve resolution.

    • Consider the use of mobile phase additives like formic acid, which can sometimes improve peak shape and selectivity.

  • Temperature Control: Optimize the column temperature. Elevated temperatures (e.g., 57°C) have been shown to improve the separation of Rapamycin isomers.

  • Gradient Elution: If using isocratic elution, switching to a shallow gradient elution profile can often improve the separation of closely eluting compounds.

  • Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and may improve resolution, though it will also increase the run time.

Quantitative Data Summary

Table 1: Cross-Reactivity of Rapamycin Analogs in Immunoassays

AnalogImmunoassay TypeCross-Reactivity (%)Reference
HydroxysirolimusMEIA44 - 50
41-O-demethylsirolimusMEIA86 - 127
EverolimusFPIA & MEIAHigh

Table 2: Example HPLC Conditions for Rapamycin Isomer Separation

ParameterConditionReference
Column C8, 5 µm, 15 x 4.6 mm
Mobile Phase Methanol:Water (80:20 v/v)
Flow Rate 1 mL/min
Column Temperature 57°C
Detection UV at 277 nm

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation of Rapamycin and its Isomers

This protocol is based on a validated method for the determination of Rapamycin and is suitable for assessing the presence of isomeric impurities like this compound.

1. Materials and Reagents:

  • HPLC grade methanol and water

  • Rapamycin and this compound reference standards

  • C8 reverse-phase HPLC column (e.g., 15 cm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (80:20, v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 57°C

  • Detection Wavelength: 277 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Prepare stock solutions of Rapamycin and this compound reference standards in methanol.

  • Dilute the stock solutions with the mobile phase to prepare working standards at desired concentrations.

  • For experimental samples, dissolve them in methanol and dilute with the mobile phase to fall within the calibration range.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analytes.

  • Inject the reference standards individually to determine their retention times.

  • Inject a mixture of the reference standards to confirm resolution.

  • Inject the experimental samples.

5. Data Analysis:

  • Identify the peaks for Rapamycin and this compound in the sample chromatograms based on their retention times.

  • Quantify the analytes by comparing their peak areas to a calibration curve generated from the reference standards.

Protocol 2: LC-MS/MS Method for Quantification of Rapamycin

This protocol provides a general framework for a sensitive and specific LC-MS/MS method for Rapamycin quantification, which can be adapted to resolve this compound.

1. Materials and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Rapamycin and this compound reference standards

  • Internal standard (e.g., ascomycin or a stable isotope-labeled Rapamycin)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

  • C8 or C18 reverse-phase LC column

2. LC Conditions:

  • Column: C8 Xterra column (50 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Develop a gradient elution program to optimize the separation of Rapamycin and this compound.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50°C

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Rapamycin transition: e.g., m/z 936.6 → 409.3

    • This compound transition: will be the same as Rapamycin, relying on chromatographic separation for distinction.

    • Internal Standard transition: depends on the standard used.

  • Optimize cone voltage and collision energy for each transition.

4. Sample Preparation:

  • For biological samples (e.g., whole blood, tissue homogenates), perform protein precipitation by adding acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase composition.

5. Analysis and Data Processing:

  • Perform the LC-MS/MS analysis.

  • Quantify Rapamycin and this compound using the peak area ratios of the analytes to the internal standard against a calibration curve.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin_Complex This compound-FKBP12 Complex Rapamycin_Complex->mTORC1 Inhibition

Caption: Simplified mTORC1 signaling pathway and the point of inhibition by the this compound-FKBP12 complex.

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solutions (Rapamycin & this compound) Working Prepare Working Standards (Serial Dilutions) Stock->Working Inject Inject Samples & Standards Working->Inject Calibrate Generate Calibration Curve Sample Prepare Samples (Dissolve & Dilute) Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation (C8 column, 57°C) Inject->Separate Detect UV Detection (277 nm) Separate->Detect Identify Peak Identification (based on retention time) Detect->Identify Detect->Calibrate Quantify Quantify Analytes Identify->Quantify Calibrate->Quantify

Caption: General experimental workflow for the HPLC analysis of this compound and Rapamycin.

Troubleshooting_Logic Start Inconsistent Analytical Results Assay_Type Identify Assay Type Start->Assay_Type Immunoassay Immunoassay Assay_Type->Immunoassay Immunoassay Chromatography Chromatography (HPLC/LC-MS) Assay_Type->Chromatography Chromatography Check_CrossReactivity Check Antibody Cross-Reactivity Immunoassay->Check_CrossReactivity Optimize_Separation Optimize Separation (Column, Mobile Phase, Temp.) Chromatography->Optimize_Separation Confirm_LCMS Confirm with LC-MS/MS Check_CrossReactivity->Confirm_LCMS Review_Storage Review Sample Storage & Handling (Potential Epimerization) Confirm_LCMS->Review_Storage Check_Resolution Check Peak Resolution Optimize_Separation->Check_Resolution Check_Resolution->Review_Storage Resolved Issue Resolved Review_Storage->Resolved

Caption: Logical troubleshooting workflow for addressing analytical issues with this compound.

References

Technical Support Center: Ensuring the Purity of 28-Epirapamycin for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of 28-Epirapamycin for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial for research?

A1: this compound is a stereoisomer and a known impurity of Rapamycin (also known as Sirolimus), a potent inhibitor of the mechanistic target of rapamycin (mTOR).[][2][] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[4][5] Given that even minor stereochemical changes can significantly alter biological activity, the presence of impurities such as this compound can lead to misleading or irreproducible experimental results. Therefore, verifying the purity of your this compound sample is essential for accurate and reliable research outcomes.

Q2: What are the common impurities found in a this compound sample?

A2: Besides the parent compound Rapamycin, other related substances can be present as impurities. These can arise from the fermentation process used to produce Rapamycin or from degradation. Common impurities include other isomers, degradation products like Seco-Rapamycin, and structurally similar fermentation by-products. A thorough analytical assessment is necessary to identify and quantify these potential contaminants.

Q3: What is the recommended method for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and other rapamycin analogs. Coupled with a UV or Mass Spectrometry (MS) detector, HPLC can effectively separate this compound from Rapamycin and other impurities, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can help in identifying unknown impurities.

Q4: How should I store this compound to maintain its purity?

A4: this compound should be stored as a solid powder at -20°C under an inert atmosphere. Stock solutions, typically prepared in solvents like DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Rapamycin and its analogs are known to be unstable in aqueous solutions, so it is recommended to prepare aqueous working solutions fresh for each experiment.

Q5: What impact can impurities have on my mTOR signaling experiments?

A5: Impurities can have a significant impact on mTOR signaling studies. If the impurity has a different affinity for the FKBP12-rapamycin binding (FRB) domain of mTOR, it could lead to an overestimation or underestimation of the inhibitory effect. This can affect the interpretation of downstream signaling events, such as the phosphorylation of S6K1 and 4E-BP1.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis and use of this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram. Sample degradation or contamination.1. Prepare a fresh solution of this compound. 2. Ensure the mobile phase is properly prepared and filtered. 3. Check the column for contamination and clean or replace if necessary. 4. Analyze a blank (solvent) injection to rule out system contamination.
Poor peak shape or resolution in HPLC. Inappropriate mobile phase or column temperature.1. Optimize the mobile phase composition (e.g., adjust the methanol:water ratio). 2. Adjust the column temperature; elevated temperatures can improve peak shape for rapamycin analogs. 3. Ensure the column is not overloaded; inject a smaller sample volume.
Inconsistent biological activity between batches. Variation in the purity of this compound batches.1. Perform a purity check on each new batch using a validated HPLC method before use. 2. If possible, obtain a certificate of analysis (CoA) from the supplier detailing the purity and identity of any impurities. 3. Compare the biological activity of the new batch to a previously validated reference standard.
Precipitation of the compound in cell culture media. Low aqueous solubility and "salting out" effect.1. Dissolve this compound in an appropriate organic solvent like DMSO to create a concentrated stock solution. 2. When preparing the final working solution, add the aqueous medium to the stock solution slowly while vortexing to prevent precipitation. 3. Always include a vehicle control in your experiments to account for any solvent effects.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • C8 or C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the C8 or C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min.

    • Set the column temperature (e.g., 57°C).

    • Set the UV detector wavelength to 277 nm.

  • Injection and Data Acquisition: Inject 20 µL of the sample solution and acquire the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quantitative Data Summary:

Parameter Value Reference
Column C8, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 57°C
Detection Wavelength 277 nm
Injection Volume 20 µL
Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a general method for confirming the identity of this compound and identifying impurities by mass-to-charge ratio.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent compatible with the LC-MS system.

  • LC-MS System Setup:

    • Use a suitable reverse-phase column (e.g., C18).

    • Develop a gradient elution method using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.

    • Set the mass spectrometer to operate in positive ion mode and acquire full scan data.

  • Data Acquisition: Inject the sample and acquire the LC-MS data.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of this compound ([M+Na]⁺ at m/z 936.6).

    • Analyze the full scan data for other m/z values that may correspond to known rapamycin impurities.

Quantitative Data Summary:

Parameter Value Reference
Ionization Mode Positive Electrospray (ESI+)
Parent Ion (Rapamycin) [M+Na]⁺ at m/z 936.6
MS/MS Transition 936 > 409 amu (for Rapamycin)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity & Identity Analysis cluster_results Data Evaluation cluster_decision Decision Sample This compound Powder Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC LCMS LC-MS/MS Analysis (Identity Confirmation) Dissolution->LCMS Purity_Check Purity > 95%? HPLC->Purity_Check Identity_Check Correct Mass? LCMS->Identity_Check Proceed Proceed to Biological Experiments Purity_Check->Proceed Yes Purify Further Purification Required Purity_Check->Purify No Identity_Check->Proceed Yes Identity_Check->Purify No

Caption: Workflow for ensuring the purity and identity of this compound before research use.

troubleshooting_workflow Start Inconsistent Experimental Results Observed CheckPurity Was the purity of This compound verified before use? Start->CheckPurity CheckStorage Was the compound stored correctly (-20°C, inert atm)? CheckPurity->CheckStorage Yes PerformPurity Perform HPLC/LC-MS purity analysis CheckPurity->PerformPurity No CheckSolubility Was the working solution prepared fresh and did it appear fully dissolved? CheckStorage->CheckSolubility Yes ReassessStorage Review storage procedures and use a fresh aliquot CheckStorage->ReassessStorage No OptimizeSolubilization Optimize solubilization protocol (e.g., slow dilution with vortexing) CheckSolubility->OptimizeSolubilization No ReviewProtocol Review entire experimental protocol for other sources of error CheckSolubility->ReviewProtocol Yes PerformPurity->CheckStorage ReassessStorage->CheckSolubility OptimizeSolubilization->ReviewProtocol mTOR_pathway cluster_input Upstream Signals cluster_core mTOR Signaling Core cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Rapamycin This compound (Rapamycin) Rapamycin->mTORC1 Inhibition

References

Long-term stability of 28-Epirapamycin in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of 28-Epirapamycin in DMSO, along with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, it is recommended to:

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

  • Protect the solution from light and moisture. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.

  • For short-term storage (up to one month), -20°C is generally acceptable. For longer-term storage (up to six months), -80°C is preferable.[2]

Q2: How long can I store a this compound DMSO stock solution?

Based on general guidelines for small molecule inhibitors, a DMSO stock solution of this compound can be stored as follows:

Storage TemperatureRecommended Duration
-20°CUp to 1 month[2]
-80°CUp to 6 months

It is best practice to re-qualify the solution if stored for longer periods or if there are concerns about stability. The solid (powder) form of the related compound Rapamycin is stable for at least one year when stored at or below -20°C.

Q3: What are the signs of degradation of this compound in a DMSO solution?

Visual signs of degradation can include:

  • Precipitation: The compound falling out of solution.

  • Color Change: Any deviation from the initial appearance of the solution.

However, chemical degradation may not always be visible. The most reliable way to assess the integrity of your this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?

It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the risk of precipitation and degradation. It is recommended to prepare small, single-use aliquots of your stock solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound.Prepare a fresh stock solution from solid compound. If the problem persists, consider analyzing the stock solution's purity via HPLC or LC-MS.
Precipitate forms in the stock solution upon thawing. The solution may be supersaturated, or temperature fluctuations during storage may have occurred.Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate remains, the solution may need to be remade. Consider preparing a less concentrated stock solution.
Precipitate forms when diluting the DMSO stock in aqueous media (e.g., cell culture medium). The compound has low aqueous solubility.To minimize precipitation, perform serial dilutions of the DMSO stock in DMSO first, before adding the final diluted solution to the aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Acquire Materials:

    • This compound (solid)

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general method for assessing the stability of a this compound solution over time.

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in DMSO to serve as a reference (T=0).

    • Store aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example).

    • Detection: UV detection at the appropriate wavelength for this compound (Rapamycin has UV absorbance maxima at 268, 278, and 289 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1 mL/min.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the T=0 reference.

    • A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

    • Quantify the percentage of remaining this compound to determine the stability under the tested conditions.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Epirapamycin This compound + FKBP12 Epirapamycin->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow Start Start: Solid This compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock_Solution Create 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Single-Use Vials Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot for Experiment Store->Thaw Dilute Prepare Working Dilutions Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for preparing and using this compound DMSO stock solutions.

References

Optimizing incubation time for 28-Epirapamycin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time and other experimental parameters for 28-Epirapamycin treatment. As this compound is a derivative and known impurity of Rapamycin, and a potent mTOR inhibitor, the following recommendations are based on established protocols for Rapamycin and general principles of mTOR inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[2][3] By binding to the intracellular protein FKBP12, the resulting complex then binds to and inhibits mTORC1.[4] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest, typically in the G1 phase, and the induction of autophagy and apoptosis in cancer cells.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the IC50 for your specific cell model. Based on studies with Rapamycin, a broad range of concentrations from low nanomolar (nM) to micromolar (µM) has been reported to be effective. For instance, some sensitive cell lines like MCF-7 breast cancer cells respond to nanomolar concentrations, while others may require higher, micromolar doses.

Q3: How do I determine the optimal incubation time for my experiment?

A3: The optimal incubation time will vary based on the experimental endpoint.

  • For assessing downstream signaling (e.g., phosphorylation of S6K1 or 4E-BP1): Shorter incubation times, from 30 minutes to a few hours, are often sufficient to observe changes in protein phosphorylation.

  • For cell viability, proliferation, or apoptosis assays: Longer incubation periods, typically ranging from 24 to 72 hours, are necessary to observe significant effects on cell growth and survival.

  • For long-term studies or clonogenic assays: Treatment can extend for several days to weeks, with the medium and inhibitor being refreshed periodically.

A time-course experiment is the most effective way to determine the ideal incubation period for your specific cell line and experimental goals.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower. For experiments, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on cell growth or viability. 1. Insufficient Drug Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be long enough to induce a measurable effect on cell proliferation or death. 3. Cell Line Resistance: The cell line may be insensitive to mTORC1 inhibition due to genetic factors or the activation of alternative survival pathways.1. Perform a Dose-Response Study: Test a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the effective dose for your cells. 2. Conduct a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. 3. Verify mTOR Pathway Activity: Confirm that the mTOR pathway is active in your cell line and consider combination therapies to overcome resistance.
Unexpected increase in Akt phosphorylation (Ser473) in Western blot. Feedback Loop Activation: Inhibition of mTORC1 by Rapamycin and its analogs can lead to a well-documented feedback loop that results in the activation of Akt signaling, which can counteract the anti-proliferative effects of the drug.This is a known cellular response to mTORC1 inhibition and can be a useful indicator that the drug is engaging its target. Consider using dual mTORC1/mTORC2 inhibitors if complete pathway inhibition is desired.
High variability between experiments. 1. Drug Stability: this compound may be degrading in the cell culture medium. 2. Inconsistent Cell Seeding: Variations in initial cell density can lead to different responses to treatment. 3. Solvent Effects: Inconsistent or high concentrations of the solvent (e.g., DMSO) can affect cell health and experimental outcomes.1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the drug to light and elevated temperatures. 2. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well or flask and allow for a 24-hour attachment period before starting the treatment. 3. Use a Consistent Vehicle Control: Maintain a consistent, low concentration of the solvent across all experimental conditions, including the untreated control.

Data on Rapamycin Incubation Times and Concentrations

The following tables summarize typical experimental conditions for Rapamycin, which can be used as a starting point for optimizing this compound treatment.

Table 1: Rapamycin Concentrations and Incubation Times for Cell Viability/Proliferation Assays

Cell LineConcentration RangeIncubation Time(s)Assay Type
A549, HeLa, MCF7, MG636.25 - 100 µg/mL24 hoursMTT Assay
HeLa100 - 400 nM48 hoursMTT Assay
Ca9-220.1 - 100 µM24 hoursMTT Assay

Data extrapolated from studies on Rapamycin.

Table 2: Rapamycin Incubation Times for Signaling and Other Assays

Experimental EndpointIncubation Time(s)
Inhibition of mTORC1 Activity (Amino Acid Starvation)Within 30 minutes
Inhibition of mTORC1/mTORC2 Activity (Growth Factor Starvation)Within 60 minutes (cell line dependent)
Autophagy Detection24 - 48 hours
Apoptosis Induction48 hours
Clonogenic Assay2 weeks

Data extrapolated from studies on Rapamycin and mTOR inhibitors.

Experimental Protocols

General Protocol for Assessing Cell Viability (MTT Assay)

This protocol provides a general framework for determining the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

General Protocol for Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of mTORC1 downstream targets.

  • Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 30 minutes to 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Prepare protein samples by adding Laemmli buffer and boiling. Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the relative changes in phosphorylation.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Epirapamycin This compound Epirapamycin->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in Appropriate Vessel Start->Seeding Adherence Allow 24h for Cell Adherence Seeding->Adherence Treatment Treat with this compound (Dose-Response) Adherence->Treatment Incubation Incubate for Desired Time (Time-Course) Treatment->Incubation Endpoint Endpoint Assay Incubation->Endpoint Viability Cell Viability (e.g., MTT) Endpoint->Viability Long Incubation (24-72h) Signaling Signaling Analysis (e.g., Western Blot) Endpoint->Signaling Short Incubation (0.5-4h) Analysis Data Analysis and Interpretation Viability->Analysis Signaling->Analysis End End Analysis->End

Caption: General experimental workflow for optimizing this compound treatment.

References

Validation & Comparative

28-Epirapamycin: A Comparative Guide to its Activity Against Other Rapalogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 28-Epirapamycin in the context of other well-characterized rapamycin analogs (rapalogs). While this compound is known as a stereoisomer of the potent mTOR inhibitor rapamycin, a comprehensive public dataset directly comparing its biological activity to other rapalogs remains elusive. This document aims to bridge this gap by summarizing the established activities of major rapalogs, providing the necessary experimental frameworks for a direct comparison, and illustrating the key signaling pathways involved.

Introduction to Rapalogs and the mTOR Pathway

Rapamycin and its analogs, collectively known as rapalogs, are a class of molecules that target the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] These compounds first form a complex with the intracellular protein FKBP12.[1] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[2] Inhibition of mTORC1 disrupts downstream signaling, ultimately reducing protein synthesis and arresting the cell cycle.[2]

Due to their potent anti-proliferative and immunosuppressive effects, several rapalogs have been developed and are used clinically for conditions such as organ transplant rejection and various cancers.[3] These include everolimus, temsirolimus, and ridaforolimus, which were designed to improve upon the pharmacokinetic properties of the parent compound, rapamycin.

This compound is an epimer of rapamycin, meaning it differs in the stereochemical configuration at position 28 of the macrolide ring. While commercially available for research purposes, its specific biological activity in comparison to other rapalogs has not been extensively reported in peer-reviewed literature.

Comparative Biological Activity of Rapalogs

The following table summarizes the reported mTOR inhibition data for rapamycin and its clinically used analogs. Currently, there is no publicly available data for the IC50 of this compound.

CompoundTargetIC50 (in HEK293 cells)Reference
RapamycinmTOR~0.1 nM
EverolimusmTORNot specified in retrieved results
TemsirolimusmTORNot specified in retrieved results
RidaforolimusmTORNot specified in retrieved results
This compound mTOR Data not available

Signaling Pathway and Experimental Workflows

To facilitate further research into the comparative activity of this compound, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing mTOR inhibition.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibition Inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapalogs Rapalogs Rapalogs->mTORC1 Inhibition FKBP12 FKBP12 Rapalogs->FKBP12 FKBP12->mTORC1 Inhibition

Figure 1: Simplified mTOR Signaling Pathway

Experimental_Workflow cluster_workflow Workflow for mTOR Inhibition Assay A Cell Culture (e.g., HEK293) B Treatment with Rapalogs (including this compound) A->B C Cell Lysis B->C D Western Blot or ELISA for p-S6K/p-4E-BP1 C->D E Data Analysis (IC50 Determination) D->E

Figure 2: General Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for generating reliable comparative data. Below are standard protocols for key experiments used to evaluate the activity of rapalogs.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1.

Materials:

  • Recombinant active mTORC1 complex

  • Substrate (e.g., recombinant 4E-BP1)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (Rapamycin, Everolimus, Temsirolimus, Ridaforolimus, this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the mTORC1 enzyme, the substrate, and the test compound to the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of mTORC1 inhibition for each compound concentration and determine the IC50 values.

FKBP12 Binding Assay

This assay determines the binding affinity of rapalogs to their intracellular receptor, FKBP12. A common method is a competitive binding assay using a fluorescently labeled ligand.

Materials:

  • Recombinant human FKBP12 protein

  • Fluorescently labeled FKBP12 ligand (e.g., FK-Green)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • Test compounds

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add FKBP12 protein, fluorescently labeled ligand, and test compound to the wells of the 384-well plate.

  • Incubate at room temperature for 1-2 hours to reach binding equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader.

  • The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.

  • Calculate the binding affinity (Ki or IC50) from the competition curve.

Conclusion

While this compound is structurally very similar to rapamycin, the lack of publicly available comparative data on its biological activity makes it difficult to position it relative to other clinically established rapalogs. The experimental protocols and pathway information provided in this guide are intended to equip researchers with the necessary tools to perform a direct and quantitative comparison of this compound with other rapalogs. Such studies are essential to fully understand the structure-activity relationship of this rapamycin epimer and to explore its potential as a therapeutic agent.

References

Validating 28-Epirapamycin as a Novel mTOR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 28-Epirapamycin, a semi-synthetic derivative of the well-established mTOR inhibitor Rapamycin. While specific experimental data on this compound is limited in publicly available literature, this document outlines the essential validation process and presents a framework for its evaluation against other known mTOR inhibitors. The information herein is based on established methodologies for characterizing mTOR inhibitors.

Introduction to this compound

This compound is a macrolide compound and a structural analog of Rapamycin, which is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[3][4] Given its structural similarity to Rapamycin, this compound is hypothesized to function as an mTOR inhibitor, making it a compound of interest for research in oncology and immunology.[1]

Comparative Landscape of mTOR Inhibitors

The validation of a novel mTOR inhibitor like this compound necessitates a direct comparison with established compounds. The primary classes of mTOR inhibitors include:

  • Rapalogs (First-Generation): These allosteric inhibitors, including Rapamycin (Sirolimus) and its analogs Everolimus and Temsirolimus, primarily target mTORC1.

  • ATP-Competitive mTOR Kinase Inhibitors (Second-Generation): These compounds, such as Torin 1 and AZD8055, target the kinase domain of mTOR and inhibit both mTORC1 and mTORC2.

  • Bivalent mTOR Inhibitors (Third-Generation): These newer inhibitors are designed to overcome resistance to first- and second-generation compounds.

Performance Data (Hypothetical)

The following tables present a hypothetical but representative dataset that would be generated to validate this compound's efficacy as an mTOR inhibitor.

Table 1: In Vitro Biochemical Assay - Kinase Inhibition
CompoundTargetIC50 (nM)
This compound mTORC1[Expected Low nM]
mTORC2[Expected High nM or Inactive]
RapamycinmTORC1~0.1
mTORC2Inactive (acutely)
Torin 1 (Control)mTORC12
mTORC210
Table 2: Cellular Assay - Inhibition of Downstream Signaling
Compound (100 nM)Cell Linep-S6K (T389) Inhibition (%)p-AKT (S473) Inhibition (%)
This compound HEK293[Expected High Inhibition][Expected Low to No Inhibition]
RapamycinHEK293>95%<10%
Torin 1 (Control)HEK293>95%>90%
Table 3: Cellular Assay - Anti-proliferative Activity
CompoundCell LineGI50 (nM)
This compound MCF-7 (Breast Cancer)[Expected nM Range]
RapamycinMCF-7~20
EverolimusMCF-7~15

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Methodology:

  • Recombinant active mTORC1 and mTORC2 complexes are used.

  • A kinase assay is performed in a buffer containing ATP and a specific substrate (e.g., inactive S6K1 for mTORC1, inactive AKT for mTORC2).

  • This compound is added at various concentrations.

  • The reaction is incubated at 30°C for 30 minutes.

  • The phosphorylation of the substrate is measured, typically using methods like TR-FRET or Western blotting, to determine the IC50 value.

Cellular Western Blot Assay

Objective: To assess the inhibition of mTOR downstream signaling pathways in a cellular context.

Methodology:

  • A suitable cell line (e.g., HEK293, MCF-7) is cultured.

  • Cells are treated with varying concentrations of this compound, Rapamycin, and a positive control for a defined period.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated S6 Kinase (p-S6K T389) as a marker for mTORC1 inhibition, and phosphorylated AKT (p-AKT S473) as a marker for mTORC2 inhibition.

  • Blots are visualized using chemiluminescence, and band intensities are quantified.

Anti-proliferative Assay

Objective: To evaluate the effect of this compound on cancer cell growth.

Methodology:

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates.

  • After 24 hours, cells are treated with a range of concentrations of this compound and control compounds.

  • Cells are incubated for 72 hours.

  • Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.

  • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Visualizations

mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation FourEBP1->Translation mTORC2 mTORC2 mTORC2->AKT AKT_act AKT Activation Rapamycin Rapamycin / this compound Rapamycin->mTORC1 Torin1 Torin 1 Torin1->mTORC1 Torin1->mTORC2

Caption: Simplified mTOR signaling pathway highlighting points of inhibition.

Experimental Workflow for mTOR Inhibitor Validation

Experimental_Workflow start Start: Compound Synthesis (this compound) biochemical Biochemical Assays (mTORC1/2 Kinase Activity) start->biochemical cellular Cellular Assays (Western Blot, Proliferation) biochemical->cellular invivo In Vivo Models (Xenograft Studies) cellular->invivo data Data Analysis & Comparison invivo->data conclusion Conclusion on Efficacy and Selectivity data->conclusion

Caption: A typical workflow for the validation of a novel mTOR inhibitor.

Logical Relationship of this compound

Logical_Relationship mTOR_Inhibitors mTOR Inhibitors Rapalogs Rapalogs (mTORC1) mTOR_Inhibitors->Rapalogs Kinase_Inhibitors Kinase Inhibitors (mTORC1/2) mTOR_Inhibitors->Kinase_Inhibitors Rapamycin Rapamycin Rapalogs->Rapamycin Everolimus Everolimus Rapalogs->Everolimus Epirapamycin This compound Rapalogs->Epirapamycin Torin1 Torin 1 Kinase_Inhibitors->Torin1

Caption: Classification of this compound among mTOR inhibitors.

Conclusion

This compound, as a close analog of Rapamycin, holds promise as a specific mTORC1 inhibitor. The validation process outlined in this guide provides a robust framework for characterizing its biochemical and cellular activity. Direct experimental evidence is required to definitively establish its potency and selectivity in comparison to existing first and second-generation mTOR inhibitors. The provided hypothetical data and experimental protocols serve as a blueprint for the necessary future research to fully elucidate the therapeutic potential of this compound.

References

Differential Effects of 28-Epirapamycin on mTORC1 and mTORC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 28-Epirapamycin, a rapamycin analog, and its differential effects on the mechanistic target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). The comparison is framed within the broader context of mTORC1-selective inhibitors versus dual mTORC1/mTORC2 inhibitors, supported by experimental data from representative compounds.

Introduction to mTOR Signaling and its Inhibition

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates a variety of extracellular and intracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTORC1 and mTORC2.[1]

  • mTORC1 is composed of mTOR, Raptor, and GβL, and is sensitive to nutrient and growth factor inputs. Its activation promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2]

  • mTORC2 consists of mTOR, Rictor, GβL, and mSIN1. It is generally considered rapamycin-insensitive and is activated by growth factors to regulate cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (Ser473).[2]

Given the frequent dysregulation of the mTOR pathway in various diseases, particularly cancer, the development of mTOR inhibitors has been a significant focus of research. These inhibitors can be broadly categorized into two main classes:

  • mTORC1-selective allosteric inhibitors (Rapalogs): This class includes the natural product rapamycin and its analogs (rapalogs) such as this compound. They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1.[1]

  • Dual mTORC1/mTORC2 ATP-competitive inhibitors (TORKinibs): These second-generation inhibitors target the ATP-binding site of the mTOR kinase domain, thereby inhibiting the activity of both mTORC1 and mTORC2.

This guide will compare the effects of this compound, as a representative rapalog, with dual mTORC1/mTORC2 inhibitors, highlighting their distinct impacts on downstream signaling pathways.

Comparative Efficacy and Potency

InhibitorTypemTORC1 IC50mTORC2 IC50Key Observations
Rapamycin mTORC1 Allosteric Inhibitor~0.1 nM (in cells)Largely insensitive; inhibition observed with prolonged treatmentPotent and selective for mTORC1.
This compound mTORC1 Allosteric InhibitorData not available (Expected to be similar to Rapamycin)Data not available (Expected to be largely insensitive)A semi-synthetic derivative of rapamycin, functions as an mTOR inhibitor.
OSI-027 Dual mTORC1/mTORC2 Inhibitor22 nM65 nMPotent dual inhibitor with good selectivity over PI3K isoforms.
PP242 Dual mTORC1/mTORC2 Inhibitor8 nMData not availableA potent and selective mTOR kinase inhibitor.
AZD8055 Dual mTORC1/mTORC2 Inhibitor~27 nM (p-S6 in cells)~24 nM (p-Akt S473 in cells)Effectively inhibits both mTORC1 and mTORC2 downstream signaling.
Ku-0063794 Dual mTORC1/mTORC2 Inhibitor~10 nM~10 nMHighly selective dual inhibitor with no activity against other kinases at higher concentrations.

Differential Effects on Downstream Signaling

The selective inhibition of mTORC1 by this compound and other rapalogs leads to distinct downstream signaling consequences compared to the comprehensive blockade of both complexes by dual inhibitors.

This compound and Rapalogs (mTORC1 Inhibition):

  • Inhibition of S6K1 and 4E-BP1 Phosphorylation: By inhibiting mTORC1, these compounds effectively block the phosphorylation of S6K1 and 4E-BP1, leading to a reduction in protein synthesis and cell proliferation.

  • Feedback Activation of Akt: A critical consequence of mTORC1-selective inhibition is the abrogation of a negative feedback loop. S6K1 normally phosphorylates and inhibits insulin receptor substrate 1 (IRS-1), which dampens PI3K/Akt signaling. Inhibition of mTORC1/S6K1 relieves this feedback, leading to a compensatory activation of Akt via PI3K. This paradoxical activation of the pro-survival Akt pathway can limit the therapeutic efficacy of rapalogs.

Dual mTORC1/mTORC2 Inhibitors:

  • Comprehensive Blockade of mTOR Signaling: These inhibitors not only block mTORC1-mediated phosphorylation of S6K1 and 4E-BP1 but also directly inhibit mTORC2.

  • Inhibition of Akt Ser473 Phosphorylation: The direct inhibition of mTORC2 prevents the phosphorylation of Akt at Ser473, a key step for its full activation. This dual action prevents the feedback activation of Akt seen with rapalogs, resulting in a more complete shutdown of the mTOR signaling network. This can lead to more potent anti-proliferative and pro-apoptotic effects in cancer cells.

Signaling Pathway Diagrams

The following diagrams illustrate the mTOR signaling pathway and the distinct points of intervention for mTORC1-selective and dual mTORC1/mTORC2 inhibitors.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK mTORC2 mTORC2 Growth_Factors->mTORC2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Cell_Survival Cell Survival & Cytoskeleton Akt->Cell_Survival Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates S6K1->PI3K Negative Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->Akt p-Ser473 Rapalogs This compound (Rapalogs) Rapalogs->mTORC1 Dual_Inhibitors Dual mTORC1/mTORC2 Inhibitors (TORKinibs) Dual_Inhibitors->mTORC1 Dual_Inhibitors->mTORC2

Caption: mTOR signaling pathway and points of inhibition.

Experimental Protocols

To assess the differential effects of mTOR inhibitors, a combination of in vitro biochemical assays and cell-based assays are typically employed.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of isolated mTORC1 and mTORC2 complexes.

Methodology:

  • Immunoprecipitation of mTOR Complexes: mTORC1 and mTORC2 are separately immunoprecipitated from cell lysates (e.g., from HEK293T or HeLa cells) using antibodies specific to their unique components (anti-Raptor for mTORC1 and anti-Rictor for mTORC2).

  • Kinase Reaction: The immunoprecipitated complexes are incubated with a specific substrate (e.g., recombinant 4E-BP1 for mTORC1, or recombinant Akt1 for mTORC2), ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor (e.g., this compound, Rapamycin, or a dual inhibitor).

  • Detection of Substrate Phosphorylation: The reaction mixture is resolved by SDS-PAGE. Phosphorylated substrate is detected either by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

  • IC50 Determination: The intensity of the phosphorylated substrate band is quantified at each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Western Blot Analysis

This method assesses the in-cell activity of mTORC1 and mTORC2 by measuring the phosphorylation status of their downstream targets.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with an active PI3K/mTOR pathway) is cultured and treated with various concentrations of the mTOR inhibitor for a specified duration.

  • Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.

  • Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for:

    • Phospho-S6K1 (Thr389) - as a readout for mTORC1 activity.

    • Phospho-Akt (Ser473) - as a readout for mTORC2 activity.

    • Total S6K1, total Akt, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Quantification: The bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified to determine the relative levels of phosphorylated proteins in response to inhibitor treatment.

Experimental_Workflow cluster_Cellular_Assay Cellular Assay Workflow cluster_Biochemical_Assay Biochemical Assay Workflow Cell_Culture 1. Culture Cells Inhibitor_Treatment 2. Treat with Inhibitor (e.g., this compound) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Lyse Cells Inhibitor_Treatment->Cell_Lysis Western_Blot 4. Western Blot Cell_Lysis->Western_Blot Analysis 5. Analyze Phospho-proteins (p-S6K, p-Akt) Western_Blot->Analysis IP 1. Immunoprecipitate mTORC1 & mTORC2 Kinase_Assay 2. In Vitro Kinase Assay with Inhibitor IP->Kinase_Assay SDS_PAGE 3. SDS-PAGE Kinase_Assay->SDS_PAGE Detection 4. Detect Phosphorylation SDS_PAGE->Detection IC50_Calc 5. Calculate IC50 Detection->IC50_Calc

Caption: Typical experimental workflows for assessing mTOR inhibition.

Conclusion

This compound, as a rapamycin analog, is expected to function as a potent and selective allosteric inhibitor of mTORC1. This selectivity results in the inhibition of downstream effectors like S6K1 and 4E-BP1, but also leads to the feedback activation of the pro-survival kinase Akt. In contrast, dual mTORC1/mTORC2 inhibitors provide a more comprehensive blockade of the mTOR pathway by inhibiting both complexes, thereby preventing the compensatory activation of Akt. This fundamental difference in their mechanism of action underlies the superior potency often observed with dual inhibitors in preclinical models. The choice between an mTORC1-selective inhibitor and a dual mTORC1/mTORC2 inhibitor will depend on the specific therapeutic context and the desired biological outcome. Further direct biochemical and cellular characterization of this compound is warranted to definitively place it within the spectrum of mTOR inhibitors.

References

Validating the Anti-Proliferative Effects of mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the anti-proliferative efficacy of mTOR inhibitors is critical. This guide provides an objective comparison of Rapamycin and its key analogs, Everolimus and Temsirolimus, supported by experimental data. While this guide aims to validate the anti-proliferative effects of 28-Epirapamycin, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its anti-proliferative activity (e.g., IC50 values) in cancer cell lines. Therefore, a direct comparison with this compound is not possible at this time. The information presented below focuses on well-characterized mTOR inhibitors.

The mechanistic Target of Rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in many cancers, making it a prime therapeutic target.[1] Rapamycin and its analogs, known as rapalogs, are cornerstone compounds in the study and treatment of cancers with aberrant mTOR signaling.

Comparative Analysis of Anti-Proliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Rapamycin, Everolimus, and Temsirolimus across various cancer cell lines, providing a quantitative comparison of their potency in inhibiting cell proliferation.

Table 1: Anti-Proliferative Activity (IC50) of Rapamycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SCC61Head and Neck Squamous Cell Carcinoma5 ± 1
SQ20BHead and Neck Squamous Cell Carcinoma12 ± 2
HEP2Head and Neck Squamous Cell Carcinoma20 ± 2
BGC-823Gastric Cancer26.1
SGC-7901Gastric Cancer33.7

Data compiled from multiple sources.[2][3]

Table 2: Anti-Proliferative Activity (IC50) of Everolimus (RAD001) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
T-cell Lymphoma Lines (average)T-cell Lymphoma~10
Ovarian Cancer Lines (mean)Ovarian Cancer10,000 - 18,000

Data compiled from multiple sources.

Table 3: Anti-Proliferative Activity of Temsirolimus (CCI-779) in Various Cancer Cell Lines

Cell LineCancer TypeObservation
Esophageal Squamous Cell Carcinoma (TE-1, TE-8, TE-10)Esophageal CancerDose-dependent growth suppression (0-1000 nM)
Mantle Cell Lymphoma LinesMantle Cell LymphomaAntiproliferative activity in a dose and time-dependent manner
Prostate Cancer (LNCaP, PC3)Prostate CancerSimilar in vitro anti-proliferative effects to Rapamycin

Data compiled from multiple sources.[4]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound, Rapamycin, Everolimus, Temsirolimus) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by Rapamycin and its analogs.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Rapamycin Rapamycin (and analogs) Rapamycin->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for Anti-Proliferative Assay

The diagram below outlines a typical workflow for assessing the anti-proliferative effects of a test compound.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (e.g., this compound) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: A generalized workflow for assessing anti-proliferative drug efficacy.

References

Comparative Analysis of Gene Expression Following 28-Epirapamycin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated gene expression changes following treatment with 28-Epirapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR). Given the limited publicly available transcriptomic data specifically for this compound, this analysis is based on its close structural and functional relationship to rapamycin and its analogs (rapalogs). The guide compares the expected effects of this compound with other classes of mTOR inhibitors and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction to this compound and the mTOR Pathway

This compound is a semisynthetic derivative of the macrolide antibiotic rapamycin.[1] It functions as a potent and specific inhibitor of mTOR, a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide range of cellular processes.

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1 is sensitive to rapamycin and its analogs. It primarily regulates processes that drive cell growth and proliferation, such as protein synthesis (translation), lipid biogenesis, and the inhibition of autophagy.[3][4]

  • mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can affect its assembly and function in some cell types. It is involved in regulating cell survival, metabolism, and cytoskeletal organization.

This compound, like rapamycin, is expected to form a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by different classes of mTOR inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream cluster_cellular_outputs Cellular Outputs cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 ULK1 ULK1/ATG13 mTORC1->ULK1 TFEB TFEB mTORC1->TFEB AKT AKT mTORC2->AKT PKCa PKCα mTORC2->PKCa Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Autophagy Inhibition Autophagy Inhibition ULK1->Autophagy Inhibition Lipid Synthesis Lipid Synthesis TFEB->Lipid Synthesis Cell Survival Cell Survival AKT->Cell Survival Cytoskeletal Organization Cytoskeletal Organization PKCa->Cytoskeletal Organization Rapalogs This compound (Rapalogs) Rapalogs->mTORC1 Dual_Inhibitors Dual mTORC1/2 Inhibitors Dual_Inhibitors->mTORC1 Dual_Inhibitors->mTORC2

Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and their downstream effectors.

Comparative Gene Expression Analysis

Treatment with this compound is expected to primarily inhibit mTORC1, leading to a gene expression profile similar to that of rapamycin. This profile will likely differ from that of dual mTORC1/mTORC2 inhibitors, which block the kinase activity of both complexes. The following table summarizes the anticipated differential effects on key gene categories.

Gene CategoryThis compound (Rapalog - mTORC1 selective)Dual mTORC1/mTORC2 InhibitorsRationale for Differential Expression
Ribosomal Proteins & Translation Factors DownregulatedStrongly DownregulatedBoth inhibit mTORC1, which controls the translation of mRNAs with 5' terminal oligopyrimidine (TOP) tracts, including those encoding ribosomal proteins. Dual inhibitors may have a stronger effect.
Autophagy-Related Genes (e.g., ATG genes) UpregulatedUpregulatedInhibition of mTORC1 relieves its suppression of the ULK1 complex and activates the transcription factor TFEB, both of which promote autophagy gene expression.
Lipid & Cholesterol Metabolism (e.g., SREBP targets) DownregulatedStrongly DownregulatedmTORC1 positively regulates SREBP, a key transcription factor for lipogenesis.
Proliferation & Cell Cycle (e.g., Cyclins, CDKs) DownregulatedStrongly DownregulatedmTORC1 promotes cell cycle progression. Inhibition leads to G1 arrest. Dual inhibitors also block mTORC2-AKT signaling, further suppressing proliferation.
Interferon-Stimulated Genes (ISGs) May be UpregulatedVariableSome studies suggest rapamycin can induce an interferon-like gene signature. The effect of dual inhibitors may differ.
Glycolysis & Glucose Metabolism DownregulatedStrongly DownregulatedmTORC1 promotes glycolysis. Inhibition of mTORC2 by dual inhibitors can also impair glucose uptake by affecting AKT signaling.
AKT-Responsive Genes (e.g., FOXO targets) Minimally affectedUpregulatedRapalogs do not directly inhibit mTORC2/AKT. Dual inhibitors block mTORC2, leading to reduced AKT phosphorylation and potential upregulation of FOXO target genes involved in stress resistance and apoptosis.

Experimental Protocols for Gene Expression Analysis

To facilitate a direct comparison of this compound with other mTOR inhibitors, the following generalized experimental workflow and protocols are provided.

Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., Cancer Cell Line) B Treatment Groups: - Vehicle (DMSO) - this compound - Other mTOR Inhibitor(s) A->B C Incubation (e.g., 24 hours) B->C D Total RNA Extraction C->D E RNA Quality Control (e.g., Bioanalyzer) D->E F Library Preparation (e.g., TruSeq Stranded mRNA) E->F G High-Throughput Sequencing (e.g., Illumina NovaSeq) F->G H Data QC & Alignment G->H I Differential Gene Expression Analysis H->I J Pathway & Gene Ontology Enrichment Analysis I->J

Caption: A typical workflow for comparative transcriptomic analysis of mTOR inhibitors.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line (e.g., a cancer cell line with a known dependency on the PI3K/mTOR pathway, such as MCF-7 or PC3).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Plating: Seed cells in multi-well plates (e.g., 6-well plates) to achieve 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare stock solutions of this compound and other mTOR inhibitors (e.g., rapamycin, PP242, AZD8055) in DMSO.

    • Dilute the inhibitors to the desired final concentration in fresh culture medium. A typical concentration for rapamycin and its analogs is in the range of 20-100 nM.

    • Treat cells with the vehicle control (DMSO) or the mTOR inhibitors for a specified duration (e.g., 24 hours). Ensure each condition is performed in biological triplicate.

RNA Extraction and Quality Control
  • Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., from Qiagen RNeasy Mini Kit).

  • Purification: Purify total RNA using a column-based method, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN of >8 is generally recommended for RNA-seq.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Starting with 1 µg of total RNA, isolate mRNA using oligo(dT)-coated magnetic beads.

    • Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand, incorporating dUTP to ensure strand specificity.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Degrade the dUTP-containing second strand using Uracil-N-Glycosylase (UNG).

    • Amplify the library by PCR to add index sequences for multiplexing.

  • Sequencing: Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression: Perform differential gene expression analysis between treatment groups and the vehicle control using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > |1| are typically considered significantly differentially expressed.

  • Pathway Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways most affected by the treatments.

Conclusion

While direct experimental data on the gene expression profile of this compound is not yet widely available, its identity as a rapamycin analog allows for a strong inferential analysis of its biological effects. It is expected to be a potent and selective inhibitor of mTORC1, leading to the downregulation of genes involved in protein synthesis, cell proliferation, and metabolism, and the upregulation of genes related to autophagy. Comparative transcriptomic studies, following the protocols outlined in this guide, will be invaluable for precisely defining the similarities and potential subtle differences between this compound and other mTOR inhibitors, thereby aiding in its further development and application.

References

A Side-by-Side Analysis of 28-Epirapamycin and Sirolimus for Immunosuppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established immunosuppressant sirolimus (rapamycin) and its semi-synthetic analog, 28-Epirapamycin. While both compounds are mTOR inhibitors, a significant disparity exists in the available experimental data. This document summarizes the current knowledge, presents detailed experimental protocols for comparative evaluation, and utilizes visualizations to illustrate key concepts.

Introduction

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent immunosuppressive agent widely used in clinical settings, particularly to prevent organ transplant rejection. Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound is a stereoisomer of sirolimus, specifically an epimer at the C28 position. As a close structural analog, it is also classified as an mTOR inhibitor. However, comprehensive public data on its immunosuppressive potency and in vivo efficacy is currently lacking, positioning it as a compound of interest for further investigation.

Mechanism of Action: Targeting the mTOR Signaling Pathway

Both sirolimus and this compound exert their immunosuppressive effects by targeting the mTOR signaling pathway. This pathway is central to T-lymphocyte activation and proliferation, a critical process in the immune response to foreign antigens, such as those from a transplanted organ.

The process begins with the binding of the drug to the intracellular protein FK-binding protein 12 (FKBP12). This drug-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1). This interaction allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream effectors, such as the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these downstream targets leads to the arrest of the cell cycle in the G1 phase, thereby blocking the proliferation of T-cells and B-cells stimulated by cytokines like Interleukin-2 (IL-2).[1][2] Unlike calcineurin inhibitors, which block IL-2 production, mTOR inhibitors act downstream of the IL-2 receptor.[1]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., IL-2) Receptor Cytokine Receptor PI3K PI3K Receptor->PI3K Activation Receptor->PI3K Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation FKBP12 FKBP12 Drug_Complex Drug-FKBP12 Complex Sirolimus_28_Epirapamycin Sirolimus or This compound Sirolimus_28_Epirapamycin->FKBP12 Drug_Complex->mTORC1 Inhibition S6K S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition (when unphosphorylated) Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Protein_Synthesis->Cell_Cycle_Progression T_Cell_Proliferation T-Cell Proliferation Cell_Cycle_Progression->T_Cell_Proliferation

Caption: mTOR Signaling Pathway Inhibition by Sirolimus and this compound.

Quantitative Data Presentation

A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following tables summarize key parameters for sirolimus and indicate where data is needed for this compound to enable a thorough comparison.

Table 1: In Vitro Immunosuppressive Activity

ParameterSirolimusThis compoundReference(s)
Target mTORC1mTORC1 (presumed)[1]
Binding Protein FKBP12FKBP12 (presumed)[1]
Mixed Lymphocyte Reaction (MLR) IC50 ~1-10 ng/mLData not available
T-Cell Proliferation IC50 (PHA-stimulated) ~0.1-1 nMData not available
T-Cell Proliferation IC50 (Anti-CD3/CD28-stimulated) Data variableData not available

Table 2: Pharmacokinetic Properties

ParameterSirolimusThis compoundReference(s)
Bioavailability (Oral) Low (~15%)Data not available
Half-life (t½) Long (~62 hours)Data not available
Metabolism CYP3A4/5, P-glycoprotein substrateData not available
Protein Binding ~92% (primarily to albumin)Data not available

Table 3: In Vivo Efficacy (Conceptual)

ModelParameterSirolimusThis compoundReference(s)
Mouse Skin Allograft Median Graft Survival~16 days (monotherapy)Data not available
Rat Heart Transplant Graft SurvivalDose-dependent increaseData not available
Canine Kidney Transplant Rejection PreventionEffectiveData not available

Experimental Protocols

To facilitate the direct comparison of this compound and sirolimus, the following are detailed methodologies for key immunosuppressive assays.

In Vitro T-Cell Proliferation Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds on T-cell proliferation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (Optional): For proliferation tracking by flow cytometry, label PBMCs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture: Plate the PBMCs in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Addition: Add serial dilutions of sirolimus and this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate T-cell proliferation using either phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/anti-CD28 coated beads.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment:

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.

    • CFSE Dilution: Analyze the dilution of the CFSE dye in the CD3+ T-cell population using flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

T_Cell_Proliferation_Assay Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Label_CFSE Label with CFSE (Optional) Isolate_PBMCs->Label_CFSE Plate_Cells Plate PBMCs in 96-well plate Label_CFSE->Plate_Cells Add_Compounds Add Serial Dilutions of Sirolimus & this compound Plate_Cells->Add_Compounds Stimulate Stimulate with PHA or anti-CD3/CD28 beads Add_Compounds->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Assess_Proliferation Assess Proliferation Incubate->Assess_Proliferation Thymidine [3H]-Thymidine Incorporation Assess_Proliferation->Thymidine Flow_Cytometry CFSE Dilution by Flow Cytometry Assess_Proliferation->Flow_Cytometry Analyze_Data Calculate IC50 Values Thymidine->Analyze_Data Flow_Cytometry->Analyze_Data

Caption: Workflow for In Vitro T-Cell Proliferation Assay.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of the compounds to inhibit T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate PBMCs from two different healthy, HLA-mismatched donors (a responder and a stimulator).

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Cell Culture: Co-culture the responder PBMCs (1 x 10^5 cells/well) with the inactivated stimulator PBMCs (1 x 10^5 cells/well) in a 96-well round-bottom plate.

  • Compound Addition: Add serial dilutions of sirolimus and this compound to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days.

  • Proliferation Assessment: Measure the proliferation of the responder T-cells using [3H]-thymidine incorporation or CFSE dilution as described in the T-cell proliferation assay protocol.

  • Data Analysis: Determine the IC50 values for the inhibition of the allogeneic T-cell response.

In Vivo Murine Skin Graft Model

Objective: To evaluate the in vivo efficacy of the compounds in prolonging allograft survival.

Methodology:

  • Animals: Use genetically distinct mouse strains (e.g., C57BL/6 as recipients and BALB/c as donors).

  • Grafting Procedure: Perform full-thickness tail skin grafts from the donor mice onto the dorsal flank of the recipient mice.

  • Treatment: Administer sirolimus, this compound, or a vehicle control to the recipient mice daily via oral gavage or intraperitoneal injection, starting on the day of transplantation.

  • Graft Monitoring: Visually inspect and palpate the skin grafts daily. Graft rejection is defined as the day on which more than 80% of the graft tissue becomes necrotic.

  • Data Analysis: Plot Kaplan-Meier survival curves for each treatment group and compare the median graft survival times. Statistical significance can be determined using the log-rank test.

Conclusion

Sirolimus is a well-characterized immunosuppressant with a clear mechanism of action and a large body of supporting preclinical and clinical data. This compound, as a stereoisomer of sirolimus, is presumed to share the same molecular target and mechanism of action. However, a comprehensive understanding of its comparative potency and efficacy requires further investigation. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a robust side-by-side analysis. Such studies are crucial for determining the potential of this compound as a novel immunosuppressive agent and for advancing the development of next-generation mTOR inhibitors with improved therapeutic profiles.

References

A Comparative Guide to Apoptosis Induction by Rapamycin and its Analogue, 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the apoptosis-inducing capabilities of the well-established mTOR inhibitor, rapamycin, and its semi-synthetic derivative, 28-Epirapamycin. While extensive data exists for rapamycin, quantitative comparative studies on this compound are not yet available in peer-reviewed literature. This document summarizes the known effects of rapamycin, introduces this compound, and presents standardized experimental protocols that can be employed for a future quantitative comparison.

Introduction

Rapamycin is a macrolide compound renowned for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1][2] By targeting the mTOR pathway, rapamycin can induce cell cycle arrest and, under specific conditions, trigger apoptosis, making it a valuable tool in cancer research and therapy.[2][3] this compound is a semi-synthetic epimer of rapamycin that also functions as an mTOR inhibitor.[4] It is proposed to induce apoptosis and cell cycle arrest in a manner similar to its parent compound, though direct comparative data on the potency of apoptosis induction is currently lacking.

Quantitative Comparison of Apoptosis Induction

As of late 2025, no published studies provide a direct quantitative comparison of apoptosis induction by this compound and rapamycin. The following table summarizes the type of quantitative data available for rapamycin's apoptotic effects. Future studies investigating this compound would likely generate similar data points for a comparative analysis.

Table 1: Quantitative Data on Rapamycin-Induced Apoptosis

Cell LineConcentration of RapamycinApoptosis MetricQuantitative ResultReference
MDA-MB-231 (human breast cancer)20 µMPARP CleavageIncreased cleavage observed after 4 hours
Ca9-22 (human oral cancer)20 µMPercentage of Apoptotic Cells41.8%
HeLa (human cervical cancer)100-200 nMBax/Bcl-2 RatioIncreased ratio observed after 48 hours
MDA-MB-468 (triple-negative breast cancer)3000 µg/mLCell ViabilitySharp decrease

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Apoptosis Induction

Rapamycin's pro-apoptotic effects are primarily mediated through the inhibition of mTOR Complex 1 (mTORC1). This inhibition leads to the dephosphorylation of downstream targets like S6 kinase and 4E-BP1, which in turn suppresses protein synthesis and can lead to cell cycle arrest and apoptosis. The induction of apoptosis by rapamycin is often cell-type and context-dependent, with some studies indicating that high doses are required to trigger this process.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of mTORC1 can lead to apoptosis Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapamycin / this compound Rapamycin / this compound Rapamycin / this compound->mTORC1 Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Annexin V / PI Staining Annexin V / PI Staining Compound Treatment->Annexin V / PI Staining Caspase Activity Assay Caspase Activity Assay Compound Treatment->Caspase Activity Assay DNA Fragmentation Assay DNA Fragmentation Assay Compound Treatment->DNA Fragmentation Assay Flow Cytometry Flow Cytometry Annexin V / PI Staining->Flow Cytometry Microplate Reader Microplate Reader Caspase Activity Assay->Microplate Reader Gel Electrophoresis Gel Electrophoresis DNA Fragmentation Assay->Gel Electrophoresis Quantitative Comparison Quantitative Comparison Flow Cytometry->Quantitative Comparison Microplate Reader->Quantitative Comparison Gel Electrophoresis->Quantitative Comparison

References

Verifying the Specificity of 28-Epirapamycin for the mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[1][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodevelopmental disorders, making it a critical target for therapeutic intervention.

28-Epirapamycin is a semi-synthetic derivative and known impurity of Rapamycin (also known as Sirolimus), a well-established and potent inhibitor of mTOR. Like Rapamycin, this compound is expected to function primarily as an mTOR inhibitor, disrupting its signaling pathways and leading to cell cycle arrest and apoptosis in rapidly dividing cells. This guide provides a comparative framework for researchers, scientists, and drug development professionals to verify the specificity of this compound for the mTOR pathway, using Rapamycin as a benchmark.

Mechanism of Action: The Rapamycin-FKBP12 Complex

Rapamycin and its analogs (rapalogs) are allosteric inhibitors that specifically target the mTOR Complex 1 (mTORC1). They do not bind directly to the mTOR kinase domain. Instead, they first form a high-affinity complex with the intracellular protein FK506-Binding Protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which sterically hinders the access of mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to the catalytic site, thereby inhibiting their phosphorylation. Given that this compound is a stereoisomer of Rapamycin, it is hypothesized to follow the same mechanism of action.

mTOR_Pathway cluster_inhibition Inhibition Complex Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 PI3K PI3K AKT AKT TSC1/2 TSC1/2 AKT->TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound FKBP12 FKBP12 This compound->FKBP12 InhibitorComplex This compound-FKBP12 InhibitorComplex->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Comparative Analysis: this compound vs. Rapamycin

While direct, peer-reviewed comparative studies on the mTOR specificity of this compound are not widely available, its performance can be inferred and would be experimentally verified against Rapamycin. The primary difference arises from the change in stereochemistry at position 28, which may influence its binding affinity for FKBP12 and, consequently, its potency in mTORC1 inhibition.

Table 1: Expected Performance Comparison

ParameterRapamycinThis compound (Hypothesized)Rationale for Verification
Target mTORC1mTORC1Verify that the target complex remains the same despite stereochemical differences.
Mechanism Allosteric inhibition via FKBP12 complexAllosteric inhibition via FKBP12 complexConfirm the necessity of FKBP12 for inhibitory activity.
Potency (IC50) Potent, typically in the low nM range (e.g., ~0.1 nM in HEK293 cells)Potentially similar, but could be slightly lower or higher.The epimerization at C28 might alter the conformation of the drug-FKBP12 complex, affecting its binding to mTOR's FRB domain. Direct kinase assays are needed to quantify any change in potency.
Specificity Highly specific for mTORC1, with minimal off-target effects at typical working concentrations.Expected to be highly specific.Unbiased proteomic and transcriptomic analyses are required to confirm that off-target effects are not introduced by the structural change.
Effect on mTORC2 Largely insensitive to acute treatment; chronic exposure may disrupt mTORC2 assembly.Expected to have minimal effect on mTORC2 with acute treatment.Western blot analysis for phosphorylation of mTORC2 substrates (e.g., Akt at Ser473) is necessary to confirm specificity for mTORC1 over mTORC2.

Experimental Protocols for Verifying mTOR Specificity

To validate the specificity and potency of this compound, a series of biochemical and cellular assays should be performed in parallel with Rapamycin as a positive control.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Specificity & Potency Assays cluster_analysis Data Analysis A Cancer Cell Line (e.g., HEK293, HeLa) B Treatment Groups: 1. Vehicle (DMSO) 2. Rapamycin (Control) 3. This compound A->B C Cell Lysis & Protein Quantification B->C F Cell Viability Assay (MTT / CellTiter-Glo) B->F D Western Blot Analysis (p-S6K1, p-4E-BP1, p-Akt) C->D E In Vitro Kinase Assay (Direct mTORC1 Activity) C->E G Densitometry & IC50 Calculation D->G E->G F->G H Statistical Analysis G->H I Compare Potency & Specificity of this compound vs. Rapamycin H->I

Caption: Workflow for evaluating the mTOR-inhibitory activity of this compound.

Table 2: Key Experimental Methodologies

ExperimentObjectiveDetailed Protocol
Western Blotting To measure the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.1. Cell Culture & Treatment: Plate cells (e.g., HEK293T) and grow to 80% confluency. Treat with varying concentrations of this compound, Rapamycin, or vehicle control for a specified time (e.g., 2-24 hours).2. Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.3. Quantification: Determine protein concentration using a BCA assay.4. SDS-PAGE & Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.5. Immunoblotting: Block the membrane and probe with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and phospho-Akt (Ser473). Use appropriate secondary antibodies.6. Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
In Vitro Kinase Assay To directly measure the enzymatic activity of mTOR and determine the IC50 value of the inhibitor.1. Source of mTOR: Use immunoprecipitated mTORC1 from cell lysates or a commercially available recombinant active mTOR enzyme.2. Reaction Setup: In a microplate well, combine the mTOR enzyme source with a kinase reaction buffer containing ATP and a specific substrate (e.g., a recombinant p70S6K fragment).3. Inhibitor Addition: Add varying concentrations of this compound or Rapamycin to the wells.4. Incubation: Incubate the reaction at 30-37°C for 30-60 minutes to allow phosphorylation.5. Detection: Measure substrate phosphorylation using a phospho-specific antibody in an ELISA-based format or via radiometric methods ([³²P]-ATP).6. Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Cell Proliferation Assay To assess the functional consequence of mTOR inhibition on cell growth and viability.1. Cell Seeding: Seed cells in a 96-well plate at a low density.2. Treatment: After 24 hours, treat cells with a serial dilution of this compound or Rapamycin.3. Incubation: Incubate for 48-72 hours.4. Measurement: Add MTT reagent or CellTiter-Glo® reagent to the wells and measure absorbance or luminescence, respectively, according to the manufacturer's protocol. The signal is proportional to the number of viable cells.5. Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound, as a close structural analog of Rapamycin, is strongly presumed to be a specific inhibitor of the mTORC1 pathway. However, its altered stereochemistry necessitates rigorous experimental validation to confirm its specificity and quantify its potency. By employing a combination of biochemical and cellular assays, researchers can directly compare the activity of this compound to that of Rapamycin. This systematic approach, involving Western blotting for downstream signaling events, in vitro kinase assays for direct enzymatic inhibition, and proliferation assays for functional cellular outcomes, will provide the definitive data required to establish this compound as a reliable tool for studying the mTOR pathway.

References

Safety Operating Guide

Personal protective equipment for handling 28-Epirapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 28-Epirapamycin

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound is an impurity and a semisynthetic derivative of Rapamycin, a potent mTOR inhibitor.[1][2] Due to its pharmacological activity, it should be handled with care, treating it as a hazardous material.

Hazard Identification and Safety Precautions

This compound, similar to its parent compound Rapamycin, is a potent, pharmacologically active substance.[3] The primary hazards associated with Rapamycin, which should be considered for this compound, include suspected carcinogenicity, and potential damage to fertility or an unborn child.

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P202: Do not handle until all safety precautions have been read and understood.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P308+P313: IF exposed or concerned: Get medical advice/attention.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the closely related compound, Rapamycin (Sirolimus), can be used as a conservative guideline.

ParameterValueCompound
Occupational Exposure Limit (TWA) 0.2 µg/m³Sirolimus (Rapamycin)
Oral LD50 (Mouse) > 2500 mg/kgSirolimus (Rapamycin)
Aquatic Toxicity (Algae, EC50, 72h) 0.063 mg/LSirolimus (Rapamycin)
Aquatic Toxicity (Daphnia, EC50, 48h) > 100 mg/LSirolimus (Rapamycin)
Aquatic Toxicity (Fish, LC50, 96h) > 100 mg/LSirolimus (Rapamycin)

TWA: Time-Weighted Average

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Operational Checks
  • Training: Ensure all personnel have been trained on the hazards and safe handling procedures for potent compounds.

  • Safety Data Sheet (SDS): Locate and review the SDS for Rapamycin and any available information for this compound.

  • Engineering Controls: Verify that the designated handling area, such as a chemical fume hood or a Class II Biosafety Cabinet, is functioning correctly.

  • Personal Protective Equipment (PPE): Assemble all required PPE in a clean area.

  • Emergency Preparedness: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure.

PPE CategoryItemSpecifications
Hand Protection Double GlovesWear two pairs of nitrile or other impervious gloves.
Body Protection Protective GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.
Eye/Face Protection Safety Goggles & Face ShieldUse chemical safety goggles and a face shield for comprehensive protection.
Respiratory Protection RespiratorA NIOSH-approved respirator is required when handling the powder form or when there is a risk of aerosol generation.
Handling Protocol
  • Designated Area: All handling of this compound should be conducted within a certified chemical fume hood or other suitable containment device.

  • Weighing: When weighing the solid compound, do so in a containment unit to prevent dust dissemination.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.

  • Glove Changes: Change gloves immediately if they become contaminated, torn, or punctured.

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces in the handling area with an appropriate deactivating solution, followed by a cleaning agent.

  • PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste, including contaminated PPE, weigh boats, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Vendor: Arrange for the pickup and disposal of hazardous waste through a certified environmental management company, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of the safety and handling procedures for this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Training Training Review_SDS Review_SDS Training->Review_SDS Verify_Controls Verify_Controls Review_SDS->Verify_Controls Assemble_PPE Assemble_PPE Verify_Controls->Assemble_PPE Enter_Handling_Area Enter_Handling_Area Assemble_PPE->Enter_Handling_Area Don_PPE Don_PPE Enter_Handling_Area->Don_PPE Handle_Compound Handle_Compound Don_PPE->Handle_Compound Decontaminate_Area Decontaminate_Area Handle_Compound->Decontaminate_Area Spill_or_Exposure Spill_or_Exposure Handle_Compound->Spill_or_Exposure Doff_PPE Doff_PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose_Waste Doff_PPE->Dispose_Waste Wash_Hands Wash_Hands Dispose_Waste->Wash_Hands Emergency_Procedures Emergency_Procedures Spill_or_Exposure->Emergency_Procedures Activate Emergency_Procedures->Doff_PPE

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.